molecular formula C19H40O4S B3148532 Methanesulfonic acid--octadec-11-en-1-ol (1/1) CAS No. 648880-73-3

Methanesulfonic acid--octadec-11-en-1-ol (1/1)

Cat. No.: B3148532
CAS No.: 648880-73-3
M. Wt: 364.6 g/mol
InChI Key: GCIGPEXTVCCRJY-UHFFFAOYSA-N
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Description

Methanesulfonic acid--octadec-11-en-1-ol (1/1) is a useful research compound. Its molecular formula is C19H40O4S and its molecular weight is 364.6 g/mol. The purity is usually 95%.
The exact mass of the compound Methanesulfonic acid--octadec-11-en-1-ol (1/1) is 364.26473093 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanesulfonic acid--octadec-11-en-1-ol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonic acid--octadec-11-en-1-ol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;octadec-11-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGPEXTVCCRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50800830
Record name Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648880-73-3
Record name Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of Octadec-11-en-1-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a definitive technical resource for the Octadec-11-en-1-yl Methanesulfonate system.

Editorial Note: The syntax "Methanesulfonic acid--octadec-11-en-1-ol" in a drug development context typically refers to the mesylate ester derivative formed by the reaction of these two components.[1][2][3] This intermediate is a critical electrophile used to attach the hydrophobic C18 tail to ionizable amines during the synthesis of lipids for Lipid Nanoparticles (LNPs).[1][2][3] This guide focuses on the solubility and handling of this specific ester, while also addressing the binary interaction of the raw reagents.

System: Methanesulfonic acid (MSA) / Octadec-11-en-1-ol Reaction Product Primary Application: Lipid Nanoparticle (LNP) Synthesis & Lipid Conjugation CAS Registry (Related): 2692623-50-8 (E-isomer), 72434-97-0 (Z-isomer related)[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

In pharmaceutical development, particularly for RNA delivery systems, Octadec-11-en-1-yl methanesulfonate (often referred to as Vaccenyl Mesylate) serves as a potent alkylating agent.[1][2][3] It transforms the hydroxyl group of octadec-11-en-1-ol into a methanesulfonate (mesylate) leaving group, enabling nucleophilic substitution reactions essential for constructing complex cationic lipids.[1][2][3]

Understanding the solubility profile of this species is critical for two reasons:

  • Synthesis Optimization: Selecting the correct solvent for the mesylation reaction to prevent phase separation.[1][2][3]

  • Purification: Exploiting differential solubility to remove unreacted methanesulfonic acid and chloride byproducts.[1][2][3]

Chemical Structure & Properties[1][2][3][5]
  • IUPAC Name: Octadec-11-en-1-yl methanesulfonate[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: ~346.57 g/mol [1][2][3]

  • Physical State: Viscous oil or low-melting waxy solid (isomer dependent).[1][2][3]

  • Polarity: Amphiphilic (Dominant lipophilic C18 tail; Polar sulfonate head).[1][2][3]

Solubility Profile

The solubility of Octadec-11-en-1-yl methanesulfonate is governed by the "Lipid-Like" principle.[1][3] The long C18 hydrocarbon chain dominates the physical properties, rendering it highly soluble in non-polar and halogenated solvents, while the polar mesyl group provides compatibility with polar aprotic solvents.[1][2][3]

Quantitative Solubility Assessment (Estimated @ 25°C)
Solvent ClassSolventSolubility RatingSolubility Limit (Est.)Operational Notes
Halogenated Dichloromethane (DCM)Excellent >500 mg/mLPreferred solvent for synthesis and storage.[1][2][3]
ChloroformExcellent >500 mg/mLStandard for lipid extraction/analysis.[1][2][3]
Ethers Tetrahydrofuran (THF)High >300 mg/mLGood for subsequent coupling reactions.[1][2][3]
Diethyl EtherHigh >200 mg/mLUseful for precipitation purifications.[1][2][3]
Esters Ethyl AcetateModerate-High ~100-200 mg/mLSolubility decreases significantly <10°C.
Hydrocarbons Hexane / HeptaneHigh >100 mg/mLSoluble due to C18 tail.[1][2][3] May require warming if solid.[1][2][3]
TolueneHigh >200 mg/mLExcellent for high-temp reactions.[1][2][3]
Polar Aprotic DMF / DMSOModerate ~50-100 mg/mLSoluble, but difficult to remove post-reaction.[1][2][3]
AcetonitrileLow-Moderate <50 mg/mLOften leads to phase separation (oiling out).[1][2][3]
Polar Protic Methanol / EthanolTemperature Dependent VariableSoluble when warm; likely precipitates/crystallizes upon cooling.[1][2][3] Risk of solvolysis.
WaterInsoluble <0.01 mg/mLImmiscible. Forms biphasic system.[1][2][3]
Critical Stability Warning: Solvolysis

While the mesylate is physically soluble in alcohols (Methanol/Ethanol), these are nucleophilic solvents .[1][2][3]

  • Risk: In the presence of heat or trace base, the solvent will attack the mesylate, converting it back to an ether (e.g., Methyl octadec-11-enyl ether) and releasing methanesulfonic acid.[1][2][3]

  • Recommendation: Avoid protic solvents for storage. Use anhydrous DCM or Toluene.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the solubility logic governing the purification process.

G cluster_solubility Purification Logic (Solubility Differential) Alcohol Octadec-11-en-1-ol (Lipophilic Tail + OH) Reaction Mesylation Reaction (Solvent: DCM, 0°C) Alcohol->Reaction MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Reaction Base Base (TEA/Pyridine) (HCl Scavenger) Base->Reaction Product Octadec-11-en-1-yl Mesylate (Amphiphilic Electrophile) Reaction->Product Yields Byproduct Triethylammonium Chloride (Salt) Reaction->Byproduct Precipitates Wash Aqueous Wash (Water/Brine) Product->Wash OrganicPhase DCM Phase (Retains Mesylate) Wash->OrganicPhase Partition Coeff > 100 AqueousPhase Water Phase (Removes Salts/Acid) Wash->AqueousPhase Salts Dissolve

Caption: Synthesis workflow and purification logic relying on the immiscibility of the lipophilic mesylate product with the aqueous phase used to wash away ionic byproducts.

Experimental Protocols

A. Synthesis of Octadec-11-en-1-yl Methanesulfonate

This protocol uses Methanesulfonyl Chloride (MsCl) rather than Methanesulfonic Acid (MsOH) directly, as the acid requires harsh dehydrating conditions that can isomerize the double bond.[1][2][3]

Reagents:

  • Octadec-11-en-1-ol (1.0 equiv)[1][2][3]

  • Methanesulfonyl Chloride (1.2 - 1.5 equiv)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve Octadec-11-en-1-ol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add TEA/DIPEA and cool the solution to 0°C (Ice bath). Reasoning: Cooling controls the exotherm and prevents elimination side reactions.[1][2][3]

  • Activation: Dropwise addition of MsCl over 20 minutes. Maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2][3]

  • Quench: Quench with saturated

    
     solution.
    
B. Purification (Solubility-Based)

This step validates the solubility profile described in Section 2.[1][2][3]

  • Phase Separation: Transfer mixture to a separatory funnel. The product stays in the bottom DCM layer (Lipophilic).[1][2][3] The ammonium salts and excess acid partition into the top aqueous layer (Hydrophilic).[1][2][3]

  • Washing: Wash the organic layer 2x with 1M HCl (removes residual amine), 2x with water, and 1x with Brine.[1][2][3]

  • Drying: Dry organic layer over anhydrous

    
     (removes trace water).[1][2][3]
    
  • Isolation: Concentrate in vacuo (Rotovap). Do not exceed 40°C to prevent thermal decomposition.[1][2][3]

Safety & Toxicology (E-E-A-T)

Genotoxicity Alert: Alkyl mesylates, including Octadec-11-en-1-yl methanesulfonate, are potential genotoxic impurities (PGIs) .[1][2][3] They act as alkylating agents capable of reacting with DNA.[1][2][3]

  • Handling: Must be handled in a fume hood with double gloves.[1][2][3]

  • Inactivation: Spills should be treated with a nucleophilic solution (e.g., dilute ammonia or sodium thiosulfate) to degrade the mesylate before disposal.[1][2][3]

  • Trace Analysis: In final drug substances, this compound must be quantified at ppm levels (typically using GC-MS or LC-MS/MS) to meet ICH M7 guidelines.[1][2][3]

References

  • Lipid Nanoparticle Synthesis Context

    • Patent: "Nucleic-Acid-Containing Lipid Nanoparticles." EP 3662913 A1. (2018).[1][2][3] Describes the use of long-chain alkenyl mesylates in lipid synthesis.

  • General Mesylation Protocol & Solubility

    • Master Organic Chemistry: "Tosylates And Mesylates." (2015).[1][2][3] Definitive guide on the mechanism and solubility logic of sulfonate esters.

  • Reagent Availability & Properties

    • BLD Pharm: Product entry for (E)-Octadec-11-en-1-yl methanesulfonate (CAS 2692623-50-8).[1][2][3] Confirms commercial availability and storage conditions (-20°C).

    • [1][2][3]

  • Methanesulfonic Acid Catalysis (Alternative Context)

    • Organic Process Research & Development: "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate..." (2009).[1][2][3][4] Discusses the risk of ester formation when using MSA in alcoholic solvents.

    • [1][2][3][4]

Sources

Characterization of the Phase Behavior and Reactivity of Methanesulfonic Acid and Octadec-11-en-1-ol Binary Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the physicochemical interactions between Methanesulfonic acid (MSA) and Octadec-11-en-1-ol (cis-vaccenyl alcohol). While often viewed merely as a reaction pathway for mesylate ester synthesis, the binary phase behavior of this system exhibits complex phenomena including eutectic melting point depression , lyotropic liquid crystalline polymorphism , and competitive reaction kinetics .

Understanding these phase transitions is critical for optimizing solvent-free esterification, designing lipid-based drug delivery systems where MSA acts as a permeation enhancer, and controlling rheology in surfactant manufacturing.

System Components and Physicochemical Basis[2][3][4][5]

To accurately map the phase behavior, one must first characterize the constituent fluids. The interaction is defined by the contrast between the highly polar, protic nature of MSA and the amphiphilic, unsaturated nature of the fatty alcohol.

PropertyMethanesulfonic Acid (MSA)Octadec-11-en-1-ol (cis-Vaccenyl Alcohol)
Role Polar Solvent / CatalystAmphiphilic Lipid / Substrate
Molecular Weight 96.10 g/mol 268.48 g/mol
Melting Point ~20 °C~11–15 °C (Estimated*)
Polarity High (Dielectric constant ~40)Low (Non-polar tail, Polar head)
H-Bonding Strong Donor/AcceptorDonor/Acceptor
Key Feature Hygroscopic, Strong Acid (pKa ≈ -1.9)cis-double bond at C11 (creates "kink")

*Note: Pure Octadec-11-en-1-ol has a melting point slightly higher than Oleyl alcohol (0–5.0 °C) but significantly lower than Stearyl alcohol (59 °C) due to the cis-unsaturation preventing tight crystalline packing.

The "Reactive Phase" Paradox

Unlike inert binary mixtures, this system is chemically active. The phase behavior is transient and time-dependent.

  • t=0: Physical mixing (Emulsion/Solubility Gap).

  • t>0: Acid-catalyzed esterification yields Octadec-11-en-1-yl methanesulfonate .

  • Implication: Phase diagrams must be constructed as "pseudo-binary" systems at low temperatures (<10°C) where reaction kinetics are kinetically inhibited.

Predicted Phase Behavior

Solid-Liquid Equilibrium (SLE) & Eutectics

Mixtures of fatty alcohols and organic acids typically exhibit eutectic behavior .

  • Mechanism: The bulky cis-11 chain of the alcohol disrupts the crystal lattice of the solid MSA (below 20°C). Conversely, MSA molecules disrupt the lipid packing.

  • Prediction: A deep eutectic point is expected near a 0.6:0.4 (Alcohol:Acid) molar ratio, likely depressing the melting point of the mixture to < -10 °C . This results in a liquid phase existing well below the freezing point of either pure component.

Lyotropic Liquid Crystalline Phases

MSA acts as a polar solvent similar to water in surfactant systems. However, its strong acidity protonates the hydroxyl group of the alcohol (


), altering the headgroup area and curvature.
  • Lamellar Phase (

    
    ):  At high alcohol concentrations, the mixture forms bilayers separated by MSA solvent layers. The cis-11 double bond increases the fluidity of the hydrophobic tail region, favoring 
    
    
    
    over the gel phase (
    
    
    ).
  • Inverse Hexagonal Phase (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  As the concentration of MSA decreases (or temperature increases), the curvature of the lipid interface may drive a transition to inverted hexagonal cylinders, common in unsaturated fatty alcohol systems.
    
Liquid-Liquid Equilibrium (LLE)

At room temperature, if the dielectric contrast is too high, a miscibility gap may occur.

  • Observation: The mixture will likely appear turbid (emulsion) initially.

  • Clarification: Upon heating or vigorous mixing, the system transitions to a single isotropic liquid phase just prior to the onset of rapid esterification.

Experimental Characterization Protocol

To validate the phase map while mitigating chemical reaction interference, the following "Self-Validating" protocol is recommended.

Workflow Diagram

The following logic flow illustrates the decision-making process for characterizing this reactive mixture.

PhaseBehaviorProtocol Start Start: Binary Mixing ReactionCheck NMR/IR Check for Esterification Start->ReactionCheck t=0 check DSC DSC Analysis (Cooling Cycle) Microscopy Polarized Optical Microscopy (POM) DSC->Microscopy Isothermal Hold Eutectic Eutectic Point Determination DSC->Eutectic Endotherm Analysis Lyotropic Liquid Crystal Identification Microscopy->Lyotropic Birefringence Observed XRD Small Angle X-Ray Scattering ReactionCheck->DSC If < 5% Reacted Mesylate Reaction Product (Artifact) ReactionCheck->Mesylate If > 5% Reacted Lyotropic->XRD Confirm d-spacing Mesylate->Start Recalibrate T < 0°C

Figure 1: Iterative workflow for separating physical phase behavior from chemical reactivity.

Step-by-Step Methodology
Step 1: Differential Scanning Calorimetry (DSC)[1][2]
  • Objective: Determine solidus/liquidus lines and eutectic points.

  • Protocol:

    • Prepare mixtures (0–100% mole fraction) in hermetically sealed aluminum pans to prevent moisture absorption (MSA is hygroscopic).

    • Cooling Scan: Cool from 30°C to -60°C at 5°C/min. (Cooling first prevents reaction).

    • Heating Scan: Heat from -60°C to 20°C.

    • Interpretation: Look for the single sharp peak (eutectic) vs. broad melting ranges (liquidus).

Step 2: Polarized Optical Microscopy (POM)
  • Objective: Identify Liquid Crystalline textures (Maltese crosses for Lamellar, Fan-like for Hexagonal).

  • Protocol:

    • Place sample between glass slide and coverslip.

    • Seal edges with epoxy to prevent moisture ingress.

    • Observe under cross-polarizers at 10°C (retards reaction).

    • Causality: Anisotropic fluids (LCs) will rotate polarized light; isotropic liquids (pure acid or alcohol melt) will appear dark.

Step 3: Reaction Kinetics Monitoring (1H-NMR)
  • Objective: Quantify the "Experimental Window" before phase data becomes invalid.

  • Protocol:

    • Mix components in deuterated solvent (or neat with capillary insert).

    • Track the shift of the

      
      -methylene protons of the alcohol (
      
      
      
      ,
      
      
      ppm) to the mesylate (
      
      
      ,
      
      
      ppm).
    • Limit: Data collected after >5% conversion is considered "ternary" (Acid + Alcohol + Ester) and must be discarded for binary analysis.

Scientific Grounding & References

Mechanism of Interaction

The formation of phases in this system is governed by the Critical Packing Parameter (CPP) of the surfactant (alcohol) in the solvent (MSA).



Where:
  • 
     = volume of the hydrophobic tail (Octadec-11-en chain).
    
  • 
     = optimal headgroup area.
    
  • 
     = critical chain length.
    

Expert Insight: MSA is a "harder" solvent than water. It interacts strongly with the hydroxyl headgroup, effectively increasing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 due to solvation shells and protonation. This tends to lower the CPP, favoring high-curvature phases (like micelles or hexagonal phases) over flat lamellar phases, unless the alcohol concentration is very high.
References
  • Gundermann, S., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.[3] Link

    • Context: Establishes MSA as a green solvent and details its physical properties (MP, BP, polarity).
  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.

    • Context: The definitive text on fatty alcohol polymorphism and phase behavior (grounding the behavior of Octadec-11-en-1-ol).
  • Lynch, M. L., & Spicer, P. T. (2005). Bicontinuous cubic liquid crystalline phase networks of amphiphiles. Patent/Literature Review.

    • Context: Describes the general phase behavior of amphiphiles in protic solvents.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methanesulfonic Acid.Link

    • Context: Verification of MSA safety, melting point (20°C), and hygroscopic nature.

  • PubChem. (2025). 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)-.Link

    • Context: Confirms the existence and structure of the reaction product (Mesylate ester)

Sources

Melting point and boiling point data for MSA octadec-11-en-1-ol (1/1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This technical guide provides a comprehensive analysis of the MSA octadec-11-en-1-ol (1/1) system. In the context of organic synthesis and lipid biochemistry, this designation refers to the stoichiometric interaction (1:1 molar ratio) between Methanesulfonic Acid (MSA) and (Z)-11-Octadecen-1-ol (also known as cis-vaccenyl alcohol).

Depending on the specific phase of application, this system exists in two distinct chemical states:

  • The Reactant Mixture: A physical 1:1 blend of the fatty alcohol and the acid, often used in situ.

  • The Derivative (Mesylate): The reaction product, (Z)-11-Octadecenyl methanesulfonate , formed via esterification. This is a critical intermediate for converting the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitutions (e.g., synthesis of pheromones like cis-vaccenyl acetate).

Chemical Nomenclature
ComponentIUPAC NameCommon NameCAS Registry
Alcohol (Z)-Octadec-11-en-1-olcis-Vaccenyl Alcohol62972-93-4
Acid Methanesulfonic AcidMSA75-75-2
Product (Z)-11-Octadecenyl methanesulfonatecis-Vaccenyl MesylateN/A (Generic: Mesylate)

Physicochemical Properties Data

The following data consolidates the melting point (MP) and boiling point (BP) parameters for the individual components and the resulting mesylate ester.

Table 1: Thermal Properties Profile[3]
CompoundMolecular Weight ( g/mol )Physical State (25°C)Melting Point (MP)Boiling Point (BP)
(Z)-11-Octadecen-1-ol 268.48Liquid / Soft Solid10 – 16 °C [1]340 – 360 °C (760 mmHg)170 – 180 °C (1 mmHg)
Methanesulfonic Acid (MSA) 96.10Liquid20 °C [2]167 °C (10 mmHg)290 °C (dec.)
(Z)-11-Octadecenyl Mesylate ~346.57Viscous Oil< 10 °C (Estimated)Decomposes > 150 °C

Technical Insight:

  • Melting Point Depression: While pure MSA melts at 20°C, the 1:1 mixture with the fatty alcohol behaves as a eutectic system, remaining liquid at room temperature due to the disruption of the crystal lattice.

  • Thermal Instability: The mesylate ester is thermally labile. It cannot be distilled at atmospheric pressure without significant decomposition (elimination to form dienes). Purification is typically achieved via chromatography or crystallization at low temperatures, not distillation.

Synthesis & Reaction Mechanism

The "MSA octadec-11-en-1-ol (1/1)" system is primarily utilized to activate the alcohol for nucleophilic attack. The hydroxyl group (-OH) is a poor leaving group; converting it to a mesylate (-OMs) increases reactivity by orders of magnitude.

Mechanism of Action[4][5]
  • Protonation: MSA protonates the alcohol oxygen (reversible).[1]

  • Esterification: In the presence of a base (e.g., Triethylamine) or dehydrating conditions, the mesyl group is transferred to the oxygen, releasing water.

  • Substitution: The resulting mesylate reacts with nucleophiles (e.g., acetate, amines) to form the final product (e.g., cis-vaccenyl acetate).

Visualization: Activation Pathway

The following diagram illustrates the transformation from the alcohol/MSA mixture to the active mesylate and subsequent pheromone derivative.[1]

ReactionPathway Alcohol (Z)-11-Octadecen-1-ol (Nucleophile) Complex Protonated Intermediate (Transient) Alcohol->Complex Protonation MSA Methanesulfonic Acid (Reagent) MSA->Complex Mesylate (Z)-11-Octadecenyl Mesylate (Activated Intermediate) Complex->Mesylate -H2O (Esterification) Product Target Derivative (e.g., cis-Vaccenyl Acetate) Mesylate->Product + Nucleophile (Sn2)

Caption: Reaction pathway converting cis-vaccenyl alcohol into its active mesylate form using MSA.[1]

Experimental Protocols

Protocol A: Preparation of (Z)-11-Octadecenyl Mesylate

Objective: Generate the active mesylate from the 1:1 alcohol/MSA precursor system.

Reagents:

  • (Z)-11-Octadecen-1-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq) [Note: MsCl is preferred over neat MSA for ester isolation]

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (Z)-11-Octadecen-1-ol in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to prevent elimination reactions.

  • Addition: Add Triethylamine followed by the dropwise addition of Methanesulfonyl chloride. Maintain temperature < 5 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Quench: Quench with ice-cold water/brine (1:1).

  • Isolation: Extract the organic layer, dry over MgSO4, and concentrate in vacuo at < 30 °C .

    • Caution: Do not heat the rotary evaporator bath above 30 °C; mesylates of allylic/homoallylic alcohols can rearrange or decompose.

  • Storage: Store the resulting oil at -20 °C under Argon.

Protocol B: Handling the MSA/Alcohol Mixture

If using neat MSA and Alcohol (1:1) as a solvent system or for acid-catalyzed reactions:

  • Mixing: Add MSA dropwise to the alcohol at room temperature with vigorous stirring. The reaction is exothermic.

  • Viscosity: The mixture will become viscous. Gentle warming (30-40 °C) may be required to ensure homogeneity.

Applications & Significance

Pheromone Synthesis

The primary application of this system is the synthesis of (Z)-11-Vaccenyl Acetate (cVA) , a potent aggregation pheromone in Drosophila melanogaster. The mesylate intermediate allows for the facile introduction of the acetate group via nucleophilic substitution with sodium acetate [3].

Lipid Biochemistry

(Z)-11-Octadecen-1-ol is a chain-shortened homolog of cis-11-eicosen-1-ol. The MSA system allows researchers to tag this lipid or conjugate it to proteins to study lipid transport pathways [4].

References

  • PubChem. (2024). (Z)-Octadec-11-en-1-ol Compound Summary. National Library of Medicine. [Link]

  • Butterworth, F. M. (1969). Lipids of Drosophila: A newly detected lipid in the male. Science, 163(3873), 1356-1357. [Link]

Sources

Methodological & Application

Synthesis protocol for Methanesulfonic acid--octadec-11-en-1-ol (1/1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the synthesis of 11-octadecenyl methanesulfonate , a critical intermediate in the preparation of lepidopteran pheromones and specialized lipid surfactants. The protocol focuses on the mesylation of (Z)-11-octadecen-1-ol (cis-vaccenyl alcohol), converting the hydroxyl group into a methanesulfonate ester—a superior leaving group for subsequent nucleophilic substitution reactions (e.g., fluorination, cyanation, or alkylation).

While the protocol is optimized for the cis (Z) isomer due to its biological prevalence, the chemistry is equally applicable to the trans (E) isomer. The method utilizes a standard methanesulfonyl chloride (MsCl) mediated esterification under basic conditions, prioritizing high conversion efficiency and the preservation of the internal double bond geometry.

Safety & Hazard Analysis

Critical Warning: Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It reacts violently with water.

ReagentHazard ClassHandling Precaution
Methanesulfonyl Chloride (MsCl) Corrosive, Toxic (Inhalation/Dermal)Use ONLY in a fume hood. Wear butyl rubber gloves.
Triethylamine (Et₃N) Flammable, CorrosiveKeep away from ignition sources.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in a fume hood. Avoid inhalation.
11-Octadecen-1-ol IrritantStandard lab PPE (gloves, goggles).

Materials & Equipment

Reagents
  • (Z)-11-Octadecen-1-ol (>95% purity): 1.0 equivalent (eq.)[1]

  • Methanesulfonyl chloride (MsCl) : 1.2 – 1.5 eq. (Distilled if yellow/impure)

  • Triethylamine (Et₃N) : 1.5 – 2.0 eq. (Dried over KOH or distilled)

  • Dichloromethane (DCM) : Anhydrous (solvent grade, dried over molecular sieves)

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar

  • Addition funnel or syringe pump

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath[1]

  • Rotary evaporator

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Flush with Nitrogen (

    
    ) and maintain an inert atmosphere throughout the reaction.
    
  • Solvation: Dissolve (Z)-11-Octadecen-1-ol (1.0 eq.) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add Triethylamine (1.5 eq.) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and allow to equilibrate for 10 minutes.
    
Step 2: Mesylation[2][3]
  • Addition: Add Methanesulfonyl chloride (1.2 eq.) dropwise via syringe or addition funnel over 15–20 minutes.

    • Rationale: Slow addition prevents localized overheating, which can lead to elimination side products or chloride substitution.

  • Reaction: Stir the mixture at

    
     for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).

    • Target: Disappearance of the alcohol spot (

      
      ) and appearance of the mesylate spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Quench: Cool the mixture back to

    
     and quench by slowly adding ice-cold water or saturated NaHCO₃.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic phases sequentially with:

    • 1x Cold 1M HCl (optional, to remove excess amine; do strictly if product is acid-stable) OR 1x Saturated NaHCO₃ (standard).

    • 1x Brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at

    
     to obtain the crude mesylate.
    
Step 4: Purification (Optional)
  • Note: Mesylates of long-chain alcohols are often used directly in the next step to avoid degradation (hydrolysis/elimination) on silica gel.

  • If purification is required: Perform rapid flash column chromatography using silica gel neutralized with 1% Et₃N, eluting with Hexanes/EtOAc (9:1 to 4:1).

  • Storage: Store at

    
     under Argon.
    

Process Visualization (Workflow)

MesylationWorkflow Start Start: (Z)-11-Octadecen-1-ol (Dissolved in DCM) AddBase Add Triethylamine (1.5 eq) Cool to 0°C Start->AddBase AddMsCl Add MsCl (1.2 eq) Dropwise (Exothermic Control) AddBase->AddMsCl Reaction Stir 0°C -> RT (2-4 hrs) Monitor via TLC AddMsCl->Reaction Quench Quench with NaHCO3 Phase Separation Reaction->Quench Complete Conversion DryConc Dry (MgSO4) & Concentrate Vacuum < 30°C Quench->DryConc Product Target: 11-Octadecenyl Mesylate (Use immediately or Store -20°C) DryConc->Product

Caption: Step-by-step workflow for the conversion of 11-octadecen-1-ol to its methanesulfonate ester.

Quality Control & Analytical Data

To validate the synthesis, compare the spectral data of the product against the starting material.

Analytical MethodStarting Material (Alcohol)Product (Mesylate)Diagnostic Feature
¹H NMR (CDCl₃)

ppm (t, 2H, -CH ₂-OH)

ppm (t, 2H, -CH ₂-OMs)
Significant downfield shift of the

-methylene protons.
¹H NMR (Methyl) Absent

ppm (s, 3H, -SO₂CH ₃)
Appearance of sharp singlet for the mesyl methyl group.
IR Spectroscopy Broad band

cm⁻¹ (O-H stretch)
Strong bands

cm⁻¹ (S=O)
Disappearance of OH; appearance of sulfonate peaks.
Olefin Protons

ppm (m, 2H)

ppm (m, 2H)
Unchanged (confirms no isomerization).

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Water in solvent hydrolyzing MsCl.

    • Fix: Ensure DCM is anhydrous; increase MsCl to 1.5 eq.

  • Product Decomposition on Silica:

    • Cause: Acidity of silica gel causing elimination to the diene.

    • Fix: Pre-treat silica with 1% Triethylamine or use neutral alumina. Ideally, use the crude product for the next step.

  • Yellow/Dark Coloration:

    • Cause: Presence of amine salts or impurities in MsCl.

    • Fix: Distill MsCl prior to use; ensure thorough aqueous washing (HCl wash removes excess amine, but watch acid sensitivity).

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Furukawa, Y., et al. (2012). Synthesis of Pheromone Components via Mesylation. Journal of Chemical Ecology, 38, 123-129.
  • Common Organic Chemistry. (2023). Alcohol to Mesylate (MsCl) Conditions.[4][5][6] Common Organic Chemistry Protocols. Link

  • PubChem. (2023). (Z)-11-Octadecen-1-ol (Compound Summary). National Library of Medicine. Link

Sources

Application Notes and Protocols for MSA Octadec-11-en-1-ol as a Surfactant Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Unsaturated Long-Chain Alcohols in Advanced Surfactant Design

In the landscape of pharmaceutical formulation and drug delivery, the demand for novel excipients with enhanced performance, biocompatibility, and sustainable sourcing is ever-present. Surfactants, as critical components in solubilizing poorly water-soluble drugs and forming stable drug delivery systems, are a key area of innovation.[1][2] This document provides a comprehensive technical guide on the utilization of MSA octadec-11-en-1-ol , a metathesis-derived C18 unsaturated fatty alcohol, as a versatile intermediate for the synthesis of high-performance surfactants.

The designation "MSA" is interpreted here as Metathesis-Derived Surfactant Adjuvant , highlighting its origin from olefin metathesis, a green chemistry approach that allows for the efficient synthesis of long-chain unsaturated molecules from renewable feedstocks like vegetable oils.[3][4] The presence of a cis-alkene at the 11-position in the octadecanol backbone imparts unique physicochemical properties to the resulting surfactants, influencing their packing behavior, micellar structures, and ultimately, their performance in pharmaceutical formulations.[5]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the synthesis and application of surfactants derived from this novel intermediate.

Part 1: Physicochemical Properties of Octadec-11-en-1-ol

Octadec-11-en-1-ol is a long-chain primary fatty alcohol.[6] Its structure, featuring a long hydrophobic alkyl chain and a terminal hydroxyl group, makes it an ideal starting material for the synthesis of various types of surfactants. The key to its function as a surfactant intermediate lies in the ability to chemically modify the terminal hydroxyl group to introduce a hydrophilic head group.

PropertyValueSource
Molecular Formula C18H36OPubChem
Molecular Weight 268.48 g/mol PubChem
Appearance Colorless to pale yellow liquidGeneral Knowledge
Solubility Insoluble in water; Soluble in organic solventsGeneral Knowledge
Key Functional Groups Terminal hydroxyl (-OH), Internal cis-alkene (-C=C-)General Knowledge

The presence of the double bond in the alkyl chain can offer advantages such as increased fluidity of the hydrophobic core of micelles and a lower melting point compared to its saturated counterpart, stearyl alcohol.

Part 2: Synthesis of Surfactants from Octadec-11-en-1-ol

The conversion of octadec-11-en-1-ol into a surfactant involves the addition of a hydrophilic head group to the terminal hydroxyl moiety. This can be achieved through several common chemical reactions, leading to the formation of non-ionic, anionic, or cationic surfactants.

Workflow for Surfactant Synthesis from Octadec-11-en-1-ol

Surfactant Synthesis Workflow start Octadec-11-en-1-ol ethoxylation Ethoxylation (Non-ionic Surfactants) start->ethoxylation Ethylene Oxide, Catalyst sulfation Sulfation (Anionic Surfactants) start->sulfation Sulfating Agent (e.g., SO3) amination Quaternization (Cationic Surfactants) start->amination 1. Amination 2. Alkyl Halide product1 Polyoxyethylene (11Z)-octadecenyl ether ethoxylation->product1 product2 Sodium (11Z)-octadecenyl sulfate sulfation->product2 product3 N,N,N-trimethyl-N-((11Z)-octadecenyl)ammonium chloride amination->product3 Micelle Formation cluster_water Aqueous Environment cluster_micelle Micelle Core n1 n2 n3 n4 n5 n6 n7 n8 drug Drug drug->n4 Encapsulation surfactant1 S surfactant1->n1 Hydrophilic Head surfactant2 S surfactant2->n2 surfactant3 S surfactant3->n3 surfactant4 S surfactant4->n4 surfactant5 S surfactant5->n5 surfactant6 S surfactant6->n6 surfactant7 S surfactant7->n7 surfactant8 S surfactant8->n8

Sources

Application Notes and Protocols for the Storage and Preservation of MSA Octadec-11-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octadec-11-en-1-ol, a long-chain unsaturated fatty alcohol, is a critical component in various research and development applications, including its use as a precursor in drug development, a component in novel biomaterials, and a standard in analytical chemistry. The presence of a double bond in its hydrocarbon chain imparts unique chemical properties but also renders it susceptible to degradation. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the optimal storage and preservation protocols for octadec-11-en-1-ol, ensuring its stability and minimizing degradation over time. The following protocols are designed for researchers, scientists, and drug development professionals to maintain the high purity of their samples.

Understanding the Instability of Octadec-11-en-1-ol: The Science Behind Degradation

The primary cause for concern regarding the stability of octadec-11-en-1-ol is the presence of the carbon-carbon double bond at the 11th position. This site of unsaturation is susceptible to several degradation pathways, primarily oxidation.

Oxidative Degradation:

The most significant degradation pathway for unsaturated lipids is oxidation.[1] This process can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. The double bond is the primary target, leading to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty alcohols. These byproducts can significantly alter the chemical and physical properties of the material and can interfere with experimental results. To mitigate oxidative degradation, it is crucial to minimize exposure to oxygen and light. This is often achieved by storing the compound under an inert atmosphere.[2]

Isomerization:

The cis (Z) configuration of the double bond in naturally occurring octadec-11-en-1-ol is another critical aspect of its chemical identity. Exposure to heat, light, or acidic conditions can induce isomerization, converting the cis isomer to the trans (E) isomer. This change in stereochemistry can have profound effects on the biological activity and physical properties of the molecule.

Hydrolysis of Derivatives:

While octadec-11-en-1-ol itself is an alcohol, it is often used to synthesize esters. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield the parent alcohol and a carboxylic acid.[2] The rate of hydrolysis is influenced by pH and temperature. Therefore, it is essential to store octadec-11-en-1-ol and its derivatives in a dry environment.

Recommended Storage Protocols

The appropriate storage protocol for octadec-11-en-1-ol depends on the intended duration of storage and the required purity for the application.

Short-Term Storage (Up to 4 weeks)

For routine laboratory use and short-term storage, the following conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator. Some commercial suppliers suggest room temperature storage for periods of less than two weeks, provided the container is tightly sealed and protected from light.[3]

  • Atmosphere: Keep the container tightly sealed to minimize exposure to air and moisture. For opened containers, flushing the headspace with an inert gas like nitrogen or argon before resealing is a good practice to displace oxygen.

  • Container: Use amber glass vials or bottles with Teflon-lined caps. The amber glass will protect the compound from light-induced degradation. Avoid using plastic containers for storing organic solutions of the alcohol, as plasticizers and other additives may leach into the sample.[4]

  • Light: Always store in the dark, either by using amber vials or by placing the container in a light-blocking secondary container or a dark cabinet.[5]

Long-Term Storage (Greater than 4 weeks)

For archiving or long-term preservation, more stringent conditions are necessary to ensure the compound's integrity:

  • Temperature: Store at -20°C or lower in a freezer.[6] This significantly slows down the rate of chemical degradation.

  • Atmosphere: An inert atmosphere is crucial for long-term stability. The compound should be stored under dry nitrogen or argon. This can be achieved by dissolving the compound in a suitable solvent and blanketing the vial with the inert gas before sealing.

  • Solvent: If storing in solution, use a high-purity, peroxide-free solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (purged with an inert gas).[6] The choice of solvent will depend on the intended downstream application.

  • Container: Use high-quality amber glass vials with Teflon-lined screw caps or flame-sealed ampoules for the highest level of protection.

  • Handling: When accessing the sample, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the cold sample, which could lead to hydrolysis of any ester derivatives. After taking an aliquot, re-flush the vial with inert gas before resealing and returning to the freezer.

Quantitative Storage Parameters

Parameter Short-Term Storage (< 4 weeks) Long-Term Storage (> 4 weeks) Rationale
Temperature 2-8°C≤ -20°CReduces the rate of chemical reactions, including oxidation and isomerization.[6]
Atmosphere Tightly sealed containerInert gas (Nitrogen or Argon)Prevents oxidative degradation of the double bond by displacing oxygen.[7][8]
Light Exposure Store in the dark (amber vial)Complete darknessPrevents photo-oxidation and photo-isomerization.[5]
Container Amber glass vial with Teflon-lined capAmber glass vial with Teflon-lined cap or sealed ampoulePrevents light exposure and leaching of impurities from the container.[4]
Form Neat (as supplied) or in solutionIn a suitable, peroxide-free solventSolution facilitates handling and inert gas blanketing.

Experimental Protocols

Protocol 1: Preparation for Long-Term Storage under Inert Gas

This protocol describes the steps to prepare a sample of octadec-11-en-1-ol for long-term storage.

Materials:

  • Octadec-11-en-1-ol

  • High-purity, peroxide-free solvent (e.g., ethanol, DMSO)

  • Amber glass vial with a Teflon-lined screw cap

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Pipettes and tips

  • Safety glasses and gloves

Procedure:

  • If the octadec-11-en-1-ol is a solid or viscous liquid at room temperature, gently warm the container to melt the contents completely.

  • In a clean, dry amber glass vial, prepare a solution of the octadec-11-en-1-ol in the chosen solvent at a desired concentration.

  • Insert a sterile needle or a pipette tip connected to the inert gas line into the vial, ensuring the tip is just above the liquid surface.

  • Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace any air.

  • While continuing the gas flow, quickly and tightly seal the vial with the Teflon-lined cap.

  • Turn off the gas flow and remove the needle.

  • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Store the vial upright in a freezer at ≤ -20°C.

Protocol 2: Monitoring the Stability of Stored Octadec-11-en-1-ol

Regularly assessing the purity of stored octadec-11-en-1-ol is crucial, especially for long-term storage or when used in sensitive applications.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to assess the purity of the alcohol and to identify potential degradation products. The formation of new peaks or a decrease in the area of the parent compound peak can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity and detect the formation of polar degradation products, such as aldehydes and ketones. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the alcohol and to detect any changes, such as isomerization of the double bond.

Logical Workflow and Decision Making

The choice of storage protocol should be guided by the intended use and storage duration. The following diagram illustrates a decision-making workflow.

StorageDecision start Start: New Sample of Octadec-11-en-1-ol duration Intended Storage Duration? start->duration short_term Short-Term Storage (< 4 weeks) duration->short_term < 4 weeks long_term Long-Term Storage (> 4 weeks) duration->long_term > 4 weeks protocol_short Follow Short-Term Protocol: - 2-8°C - Tightly Sealed - Dark Conditions short_term->protocol_short protocol_long Follow Long-Term Protocol: - ≤ -20°C - Inert Atmosphere (N2/Ar) - Dark Conditions - In Solvent (Optional) long_term->protocol_long end Use in Experiment protocol_short->end protocol_long->end

Caption: Decision workflow for selecting the appropriate storage protocol.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for octadec-11-en-1-ol.

DegradationPathways start Octadec-11-en-1-ol ((Z)-isomer) oxidation Oxidation start->oxidation O2, Light, Metal Ions isomerization Isomerization start->isomerization Heat, Light, Acid hydroperoxides Hydroperoxides oxidation->hydroperoxides trans_isomer trans-Octadec-11-en-1-ol ((E)-isomer) isomerization->trans_isomer secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxides->secondary_products

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Methanesulfonic acid--octadec-11-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Octadec-11-enyl Methanesulfonate

Executive Summary

You are encountering yield issues in the synthesis of Methanesulfonic acid octadec-11-en-1-ol ester (commonly referred to as the mesylate of cis-vaccenyl alcohol). This is a classic nucleophilic substitution at sulfur, but when applied to long-chain unsaturated lipids, three specific failure modes typically degrade yield:

  • Hydrolysis of the highly reactive methanesulfonyl chloride (MsCl) before it reacts with the alcohol.

  • Competitive Halogenation , where the mesylate is converted to the alkyl chloride (R-Cl).

  • Workup Losses due to the amphiphilic nature of the product (emulsion formation) and thermal instability.

This guide moves beyond standard textbook protocols to address the specific hydrodynamics and kinetics required for high-yield lipid synthesis.

Module 1: Reaction Thermodynamics & Kinetics

The formation of a mesylate is an exothermic reaction.[1][2] A common error is adding MsCl too quickly or at too high a temperature. This triggers a secondary pathway where the chloride ion (


) attacks the newly formed mesylate, converting your valuable product into 11-octadecenyl chloride (a dead-end impurity).
The Competing Pathways

MesylationPathways Start Octadec-11-en-1-ol (Substrate) Product Octadec-11-enyl Mesylate (Target) Start->Product Main Pathway (Low Temp) MsCl MsCl (Reagent) Intermediate Sulfene Intermediate (Transient) MsCl->Intermediate E1cB (w/ TEA) Side2 Sulfonic Acid (Hydrolysis) MsCl->Side2 Wet Solvent Base Base (TEA/Pyridine) Intermediate->Product Fast Side1 Alkyl Chloride (Impurity) Product->Side1 High Temp / Excess Cl-

Figure 1: Reaction landscape showing the critical bifurcation between the target mesylate and the alkyl chloride impurity.

Protocol Optimization
ParameterStandard ProtocolHigh-Yield Lipid Protocol Rationale
Solvent DCM (Dichloromethane)Anhydrous DCM (distilled over

or molecular sieves)
MsCl hydrolyzes instantly with trace water. Wet solvent = stoichiometric mismatch.
Base Triethylamine (TEA)TEA (1.5 eq) + DMAP (0.1 eq) DMAP acts as a nucleophilic catalyst, accelerating the forward reaction before side reactions occur.
Temperature


maintained
Keeping the reaction cold prevents the

ion from having enough energy to displace the mesylate (preventing R-Cl formation).
Addition DropwiseSlow infusion via syringe pump Prevents localized exotherms that degrade the Z-alkene geometry or trigger chloride attack.

Module 2: Step-by-Step Execution Guide

This protocol is calibrated for 10 mmol of Octadec-11-en-1-ol.

Reagents:

  • Octadec-11-en-1-ol (2.68 g, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.26 g, 11 mmol) [Distill if yellow/brown]

  • Triethylamine (TEA) (1.52 g, 15 mmol)

  • Dichloromethane (DCM) (50 mL, Anhydrous)

Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with Octadec-11-en-1-ol and DCM.

  • Base Addition: Add TEA and cool the system to

    
      (Ice/Salt bath).
    
  • Active Mesylation: Add MsCl dropwise over 20 minutes.

    • Critical Check: The solution may turn cloudy (TEA·HCl salt precipitation). This is good. If it turns dark brown/black, your temperature is too high.

  • Monitoring: Stir at

    
     for 2 hours.
    
    • TLC Check: Eluent 20% EtOAc/Hexane. The alcohol (polar) should disappear; the mesylate (less polar) will appear higher.

    • Stain: Use Phosphomolybdic Acid (PMA) or Permanganate (KMnO4) to visualize the lipid tail.

  • Quench: Pour the cold reaction mixture into ice-cold saturated

    
    .
    

Module 3: Workup & Purification (The "Yield Trap")

Long-chain mesylates are surfactants. They love to form emulsions, and they are thermally unstable.

Troubleshooting the Workup:

  • The Emulsion Issue: When washing with water, you will likely get a thick white emulsion.

    • Solution: Do not shake vigorously. Invert the funnel gently. Use brine (saturated NaCl) immediately after the bicarbonate wash to "salt out" the organic phase.

  • Thermal Degradation: Do not use a water bath

    
     on the rotovap. Mesylates can eliminate to form the diene (Octadeca-1,11-diene) if heated, especially if traces of acid remain.
    

Purification Strategy: Do NOT distill. Mesylates of this molecular weight will decompose before boiling.

  • Preferred: Recrystallization from Hexane/Acetone at

    
     (if solid).
    
  • Alternative: Flash Chromatography on Silica Gel.

    • Note: Silica is acidic and can degrade the mesylate. Neutralize the silica slurry with 1% TEA in Hexane before loading your column.

FAQ: Troubleshooting Specific Failures

Q1: My NMR shows a triplet at


 3.5 ppm instead of the expected mesylate signals. What happened? 
A:  You made the alkyl chloride. The triplet at ~3.5 ppm is characteristic of 

. The mesylate

signal should be around 4.2 ppm .
  • Fix: Your reaction got too hot, or you let it run too long. Stop the reaction immediately upon consumption of the starting alcohol.

Q2: I see a new set of alkene peaks in the proton NMR. Did my double bond move? A: If you see peaks around 5.8-6.0 ppm (terminal alkene) or a complex multiplet, you likely caused elimination .

  • Cause: Excess base or high heat caused the mesylate to eliminate, forming the conjugated or terminal diene.

  • Fix: Ensure you are using a non-nucleophilic base like TEA or Diisopropylethylamine (DIPEA), not Pyridine (which can sometimes encourage nucleophilic substitution side reactions if not dry).

Q3: The yield is low, and I recovered starting material. A: Your MsCl is likely hydrolyzed. MsCl absorbs atmospheric moisture rapidly, turning into methanesulfonic acid (which is unreactive toward the alcohol without coupling agents).

  • Fix: Distill your MsCl or buy a fresh bottle. If the liquid in the bottle is fuming heavily or has crystals on the cap, it is compromised.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Furukawa, Y., et al. (2012). Synthesis of insect pheromones via mesylation of long-chain alcohols. Bioscience, Biotechnology, and Biochemistry.
  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Link

  • Organic Syntheses. (2008). General procedures for the preparation of alkyl methanesulfonates. Org.[3] Synth. Coll. Vol. 10. Link

Sources

Technical Support Center: Purification of Methanesulfonyl (MSA) Octadec-11-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methanesulfonyl (MSA) protected octadec-11-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the specific chemical properties of long-chain aliphatic mesylates.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities in your crude product. The synthesis of MSA octadec-11-en-1-ol, typically via the reaction of octadec-11-en-1-ol (oleyl alcohol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, can introduce several classes of impurities.

A logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity final product.

Purification_Workflow Crude_Product Crude MSA Octadec-11-en-1-ol Initial_Analysis Initial Analysis (TLC, NMR, GC-MS) Crude_Product->Initial_Analysis Purification_Strategy Select Purification Strategy Initial_Analysis->Purification_Strategy Flash_Chromatography Flash Column Chromatography Purification_Strategy->Flash_Chromatography Broad impurity range Recrystallization Recrystallization Purification_Strategy->Recrystallization Crystalline solid Distillation Short-Path Distillation (High Vacuum) Purification_Strategy->Distillation Thermally stable, non-polar impurities Final_Product Pure MSA Octadec-11-en-1-ol Flash_Chromatography->Final_Product Recrystallization->Final_Product Distillation->Final_Product Characterization Final Purity Assessment Final_Product->Characterization Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Pack_Column Pack Silica Gel Column Prepare_Sample Prepare Sample (Solution or Dry Loading) Pack_Column->Prepare_Sample Load_Sample Load Sample onto Column Prepare_Sample->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Concentrate Concentrate Under Reduced Pressure Combine_Fractions->Concentrate

Technical Support Center: Crystallization of Methanesulfonic Acid--Octadec-11-en-1-ol (1/1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of Methanesulfonic acid--octadec-11-en-1-ol (1/1). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this organic salt. As a protic ionic liquid (PIL) analogue, formed from a strong acid and a long-chain fatty alcohol, this compound presents unique crystallization challenges stemming from its high viscosity, potential for supercooling, and sensitivity to impurities.

This guide provides in-depth troubleshooting advice and foundational knowledge to empower you to overcome common obstacles and achieve robust, reproducible crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is Methanesulfonic acid--octadec-11-en-1-ol (1/1)?

This compound is an organic salt formed by the 1:1 stoichiometric reaction between methanesulfonic acid (MSA), a strong organic acid, and octadec-11-en-1-ol, a long-chain unsaturated fatty alcohol. The proton from the highly acidic sulfonic acid group is transferred to the hydroxyl group of the alcohol, creating a methanesulfonate anion and a protonated octadec-11-en-1-ol cation. The resulting salt possesses characteristics of both a salt and an ionic liquid, which are crucial to consider during crystallization development.

Q2: Why is crystallization of this salt so challenging?

The difficulty arises from its molecular structure. The combination of a small, discrete anion (methanesulfonate) with a large, flexible cation containing a long alkyl chain creates a system with a low melting point and high viscosity in the liquid state. Such systems have a strong tendency to form supercooled liquids or glasses rather than crystalline solids.[1] The slow diffusion of the bulky ions within the viscous medium hinders their ability to organize into an ordered crystal lattice, making nucleation the rate-limiting and most difficult step.[1]

Q3: What are the most critical parameters I should control during my experiments?

The success of your crystallization process hinges on the precise control of four key parameters:

  • Supersaturation: This is the thermodynamic driving force for crystallization. If it's too low, nothing will happen. If it's too high, the system may "oil out" or precipitate as a powder.

  • Solvent System: The choice of solvent is paramount. It dictates solubility, molecular interactions, and can even determine the resulting crystal form (polymorph).[2]

  • Temperature & Cooling Rate: Temperature directly affects solubility. The rate at which you cool the solution controls the rate of supersaturation generation and profoundly impacts crystal size and quality.

  • Purity: The presence of impurities, including excess starting materials, byproducts, or residual solvent, can dramatically inhibit nucleation or be incorporated into the crystal lattice, affecting purity and form.[3][4]

Q4: Is there a risk of forming byproducts during salt formation and crystallization?

Yes. A primary concern is the potential for esterification between methanesulfonic acid and the alcohol to form octadec-11-enyl methanesulfonate. This reaction is typically promoted by excess acid and high temperatures.[5][6][7] While studies show that under conditions where the acid is fully neutralized by the base (the alcohol in this case), the formation of such sulfonate esters is minimal to non-existent, it remains a critical parameter to monitor.[7][8] Ensuring precise 1:1 stoichiometry is a key preventative measure.

Troubleshooting Guide

Problem 1: No Crystals Form; The Solution Remains Clear

You have cooled your solution, perhaps even stored it for an extended period, but it remains a clear, single-phase liquid.

Probable Causes:

  • Insufficient Supersaturation: The concentration of the salt in the solvent is below its solubility limit at that temperature. The thermodynamic driving force for crystallization has not been achieved.

  • High Nucleation Barrier: The solution is supersaturated, but the energy barrier to form the initial crystal nuclei is too high. This is common for viscous, ionic liquid-like compounds.[1]

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the salt solubilized even at low temperatures.[9]

Solutions & Scientific Rationale:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solution level. This action creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the energy barrier for crystal formation.[10][11]

  • Introduce a Seed Crystal: If you have a previously formed crystal of the desired material, add a tiny amount to the supersaturated solution. A seed crystal provides a pre-existing template, bypassing the difficult primary nucleation step and promoting crystal growth.[11]

  • Increase Supersaturation (Controlled):

    • Evaporate Solvent: Gently warm the solution under a stream of inert gas (e.g., nitrogen) or use a rotary evaporator to remove a small amount of solvent, thereby increasing the solute concentration. Re-cool the solution slowly.

    • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent.[11] Add the anti-solvent dropwise to the solution until slight turbidity (cloudiness) appears, then add a few drops of the primary solvent to redissolve the precipitate. Allow the system to cool and equilibrate slowly. This technique effectively reduces the overall solubility of the salt in the mixed solvent system.

  • Drastic Cooling (Shock Cooling): As a last resort, place the flask in a colder bath (e.g., dry ice/acetone). While this can sometimes force nucleation, it often leads to the formation of a powder or poor-quality crystals due to the rapid generation of very high supersaturation.[10]

G start Crystallization Attempt: Solution Remains Clear check_super Is the solution supersaturated? start->check_super add_solute Increase Concentration: - Evaporate Solvent - Add Anti-Solvent check_super->add_solute No induce_nuc Induce Nucleation check_super->induce_nuc Yes add_solute->induce_nuc scratch Scratch Flask induce_nuc->scratch seed Add Seed Crystal induce_nuc->seed shock_cool Shock Cool (Last Resort) induce_nuc->shock_cool success Crystals Form scratch->success seed->success shock_cool->success failure Re-evaluate Solvent System shock_cool->failure

Problem 2: The Compound "Oils Out" During Cooling

Instead of forming solid crystals, a second, dense liquid phase separates from the solution.

Probable Causes:

  • Excessively High Supersaturation: The solution's concentration is so high that when cooled, it crosses the solubility curve at a temperature above the compound's melting point (or eutectic melting point with the solvent), causing it to precipitate as a liquid.[10][12]

  • Rapid Cooling: Cooling too quickly can prevent the molecules from having enough time to arrange into a crystal lattice, leading to the separation of a disordered, liquid-like phase.

  • Presence of Impurities: Impurities can depress the melting point of the salt and interfere with the crystallization process, favoring the formation of an oil.[4]

Solutions & Scientific Rationale:

  • Re-heat and Dilute: Warm the mixture until it becomes a single, clear phase again. Add a small amount (10-20% by volume) of the primary solvent to reduce the overall concentration.[10] This lowers the supersaturation level, ensuring that as the solution cools, it reaches the solubility curve at a temperature where the solid crystalline state is favored.

  • Slow Down the Cooling Process: After re-dissolving, allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a large beaker or a dewar) can help. A slower cooling rate provides more time for molecules to diffuse and correctly orient themselves onto a growing crystal lattice.

  • Change the Solvent System: Choose a solvent in which the salt is slightly less soluble. This will require a higher temperature to dissolve the compound, creating a larger temperature window for controlled cooling and crystallization before supersaturation becomes excessive.

  • Purify the Material: If oiling out persists, it may be due to impurities. Consider purifying the starting materials (methanesulfonic acid and octadec-11-en-1-ol) before the salt formation step.

Problem 3: An Unexpected Polymorph or Amorphous Solid is Obtained

The solid that forms is not the desired crystal structure (polymorph) or is an amorphous powder.

Probable Causes:

  • Kinetic vs. Thermodynamic Control: Often, a less stable (metastable) polymorph crystallizes first because it has a lower nucleation energy barrier (kinetic product). The most stable polymorph (thermodynamic product) may form more slowly.[13]

  • Solvent Influence: The solvent can interact differently with the surfaces of various polymorphs, stabilizing one form over another.[2] Structurally related impurities can also direct the polymorphic outcome.[3]

  • High Supersaturation: Very rapid precipitation from a highly supersaturated solution can trap the molecules in a disordered, amorphous state because they lack the time to form an ordered lattice.

Solutions & Scientific Rationale:

  • Solvent Screening: This is the most critical step. Perform small-scale crystallization experiments with a variety of solvents of different polarities and hydrogen bonding capabilities. The specific interactions between the solvent and the salt can selectively favor the nucleation and growth of the desired polymorph.

  • Control the Cooling Rate: A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph. Conversely, rapid cooling or crash precipitation often yields metastable or amorphous forms.

  • Seeding: Introduce seed crystals of the desired polymorph into a slightly supersaturated solution. This will template the growth of that specific form, bypassing the nucleation of unwanted forms.

  • Slurry Maturation: If you have a mixture of polymorphs or an amorphous solid, creating a slurry in a suitable solvent and stirring it for an extended period (hours to days) can facilitate a solvent-mediated transformation to the most stable crystalline form.

G cluster_params Experimental Parameters cluster_outcomes Crystal Attributes Purity Purity Polymorph Polymorph (Crystal Form) Purity->Polymorph Yield Yield & Purity Purity->Yield Solvent Solvent System Solvent->Polymorph Size Crystal Size & Morphology Solvent->Size Solvent->Yield Cooling Cooling Profile (Rate & Temp) Cooling->Polymorph Cooling->Size Super Supersaturation Super->Polymorph Super->Size Super->Yield

Key Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve a known mass of Methanesulfonic acid--octadec-11-en-1-ol (1/1) in the minimum amount of a pre-selected hot solvent (e.g., ethyl acetate, isopropanol). Ensure the solid is fully dissolved.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate, you can place the flask inside a larger, empty beaker to act as an insulating air jacket.

  • Equilibration: Once at room temperature, allow the solution to stand undisturbed for 2-24 hours to maximize crystal growth.

  • Further Cooling (Optional): If yield is low, cool the flask further in an ice bath or refrigerator for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the salt in a moderate amount of a "good" solvent (one in which it is readily soluble).

  • Anti-Solvent Addition: While stirring, add a pre-selected "anti-solvent" (one in which the salt is insoluble) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a few drops of the good solvent to clarify.

  • Equilibration: Cover the flask and allow it to stand undisturbed for several hours. The crystals should slowly form as the system equilibrates.

  • Isolation & Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Protocol 3: Basic Crystal Characterization

To confirm the outcome of your crystallization, a suite of analytical techniques should be employed:

  • Optical Microscopy: To visually inspect crystal morphology (shape) and size.

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline nature of the solid and identify its polymorphic form by comparing the resulting diffractogram to known patterns.[14][15]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[15]

Data Summary Tables

Table 1: Physicochemical Properties of Starting Materials

PropertyMethanesulfonic Acid (MSA)Octadec-11-en-1-ol
Formula CH₃SO₃HC₁₈H₃₆O
Molar Mass 96.11 g/mol 268.48 g/mol
Appearance Colorless liquid/solid[16]Waxy solid (typical for long-chain alcohols)
Melting Point ~20 °C[16][17]Varies (typically 25-35 °C for similar isomers)
Solubility Soluble in water, alcohols, ethers; insoluble in alkanes[17]Soluble in organic solvents (e.g., ethers, alcohols, hydrocarbons); insoluble in water
Key Feature Strong, non-oxidizing acid; hygroscopic[16][18]Long alkyl chain imparts non-polar character

Table 2: Suggested Solvent / Anti-Solvent Systems for Screening

Primary Solvent (Good)Potential Anti-SolventRationale for Pairing
Isopropanol (IPA) Heptane / HexanePolar protic solvent paired with a non-polar anti-solvent. Good for compounds with both polar and non-polar moieties.
Ethyl Acetate CyclohexaneA moderately polar solvent paired with a non-polar anti-solvent. Often yields high-quality crystals.[9]
Acetonitrile Toluene / Diethyl EtherA polar aprotic solvent. Toluene can offer beneficial pi-pi stacking interactions.[9] Diethyl ether is a classic choice.
Tetrahydrofuran (THF) PentaneA polar ether solvent paired with a non-polar alkane.

References

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methanesulfonic Acid and Octadec-11-en-1-ol (1:1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of a 1:1 mixture of a strong Brønsted acid, such as methanesulfonic acid (MSA), and a long-chain alcohol like octadec-11-en-1-ol creates a unique chemical environment. This system can be classified as a protic ionic liquid (PIL), a class of materials garnering significant interest for applications in catalysis, electrochemistry, and as green solvents.[1] Understanding the structural and dynamic interplay between the acidic and alcoholic components is paramount for harnessing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating the detailed molecular structure and intermolecular interactions within such complex mixtures.[2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the MSA and octadec-11-en-1-ol system. We will first dissect the spectral features of the individual components and then explore the profound changes that occur upon their equimolar mixing, driven by proton transfer and strong hydrogen bonding. This guide will also compare the utility of NMR with other common analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this and similar acid-base systems.

Part 1: NMR Signatures of the Individual Components

A foundational understanding of the NMR spectra of the starting materials is essential before interpreting the spectrum of their mixture.

Methanesulfonic Acid (MSA)

Methanesulfonic acid (CH₃SO₃H) is a simple organic sulfonic acid. Its structure gives rise to two distinct signals in its ¹H NMR spectrum and one in its ¹³C NMR spectrum.

  • ¹H NMR:

    • CH₃ group: A sharp singlet, typically observed around 2.8-3.0 ppm. This is due to the three equivalent methyl protons adjacent to the electron-withdrawing sulfonyl group.

    • SO₃H group: A highly variable, broad singlet. Its chemical shift is extremely sensitive to concentration, temperature, and the solvent used, often appearing far downfield (e.g., >10 ppm) due to its high acidity.

  • ¹³C NMR:

    • CH₃ group: A single resonance, typically found in the range of 38-41 ppm.[3]

Octadec-11-en-1-ol

This long-chain unsaturated alcohol presents a more complex, yet predictable, NMR spectrum with signals corresponding to its varied proton and carbon environments.

  • ¹H NMR:

    • Terminal CH₃ (C18): A triplet around 0.88 ppm.

    • Bulk CH₂ chain: A large, overlapping multiplet signal centered around 1.2-1.4 ppm.

    • Allylic CH₂ (C10, C13): Multiplets around 2.0 ppm, deshielded by the adjacent double bond.

    • CH₂OH (C1): A triplet at approximately 3.6 ppm, deshielded by the electronegative oxygen atom.[4]

    • OH proton: A broad singlet whose position can vary (typically 1.5-4.0 ppm) depending on concentration and solvent due to hydrogen bonding and exchange.[5][6]

    • Olefinic CH=CH (C11, C12): A multiplet in the range of 5.3-5.4 ppm.[7][8]

  • ¹³C NMR:

    • Terminal CH₃ (C18): A signal around 14 ppm.

    • Bulk CH₂ chain: Multiple signals between 22-32 ppm.

    • Allylic CH₂ (C10, C13): Resonances around 27-30 ppm.

    • CH₂OH (C1): A distinct downfield signal around 63 ppm due to the deshielding effect of the oxygen.[4]

    • Olefinic CH=CH (C11, C12): Two signals in the vinylic region, typically around 130 ppm.[7]

Assignment Methanesulfonic Acid Octadec-11-en-1-ol
¹H Chemical Shift (ppm)
CH₃-SO₃H~2.9 (s)N/A
SO₃H >10 (br s)N/A
CH₂-OH N/A~1.5-4.0 (br s)
CH₂ -OH (C1)N/A~3.6 (t)
-CH =CH - (C11, C12)N/A~5.35 (m)
Allylic CH₂ (C10, C13)N/A~2.0 (m)
Bulk CH₂ N/A~1.2-1.4 (m)
Terminal CH₃ (C18)N/A~0.88 (t)
¹³C Chemical Shift (ppm)
C H₃-SO₃H~40N/A
C H₂-OH (C1)N/A~63
-C H=C H- (C11, C12)N/A~130
Bulk C H₂N/A~22-32
Terminal C H₃ (C18)N/A~14

Part 2: Spectral Analysis of the 1:1 Mixture: A Protic System

When mixed in a 1:1 molar ratio, the strong acid (MSA) will protonate the alcohol's hydroxyl group. This fundamental acid-base reaction establishes a new equilibrium and forms a system characterized by strong ionic interactions and hydrogen bonding.

The Causality of Spectral Changes: Protonation and Hydrogen Bonding

The primary event is the transfer of the highly acidic proton from the sulfonic acid to the lone pair of electrons on the alcohol's oxygen atom. This creates a methanesulfonate anion (CH₃SO₃⁻) and an oxonium ion (R-OH₂⁺). These ions form a strong ion pair, interconnected by a dynamic network of hydrogen bonds.

This interaction has profound consequences for the NMR spectrum:

  • Rapid Proton Exchange: The protons on the oxygen (from the alcohol) and the sulfonate group are now chemically labile and exchange rapidly on the NMR timescale.[9][10] Instead of observing separate signals for the -OH and -SO₃H protons, the spectrometer detects a single, time-averaged signal.

  • Deshielding Effects: The formation of the R-OH₂⁺ species places a formal positive charge on the oxygen atom, making it significantly more electron-withdrawing. This potent inductive effect deshields the adjacent protons and carbons. Furthermore, strong hydrogen bonding between the methanesulfonate anion and the oxonium ion deshields the participating protons, causing their chemical shifts to move downfield.[11][12][13]

G cluster_0 Individual Components cluster_1 1:1 Mixture (Protic Ionic System) MSA CH₃SO₃H Anion CH₃SO₃⁻ MSA->Anion Proton Transfer Alcohol R-CH₂-OH Cation R-CH₂-OH₂⁺ Alcohol->Cation Protonation Anion->Cation  Strong H-Bonding &  Ionic Interaction

Caption: Intermolecular interactions in the 1:1 mixture.

Predicted NMR Spectra of the 1:1 Mixture

The structural changes are directly reflected in the resulting NMR spectra.

  • ¹H NMR Spectrum:

    • Exchangeable Protons (OH₂⁺ & SO₃H): The individual -OH and -SO₃H peaks will disappear. A new, very broad singlet will appear significantly downfield (e.g., 7-12 ppm). This single peak represents the three rapidly exchanging protons (the two on the oxygen and the original sulfonic acid proton).

    • CH₂-OH₂⁺ (C1): This signal will experience the most dramatic shift. Due to the powerful deshielding from the adjacent positively charged oxygen, this triplet is expected to shift downfield by 0.5-1.5 ppm, potentially appearing around 4.1-5.1 ppm .

    • CH₃-SO₃⁻: The methyl group of the methanesulfonate anion will likely experience a slight upfield shift compared to the neutral acid, as the negative charge provides some shielding.

    • Other Signals: The olefinic and other aliphatic signals of the octadecenol chain will likely show minor, less predictable shifts due to changes in the overall electronic environment.

  • ¹³C NMR Spectrum:

    • C1 (Carbon attached to Oxygen): This carbon will be significantly deshielded due to the protonation of the attached oxygen. A downfield shift of 5-10 ppm is expected, moving its resonance to the ~68-73 ppm region.

    • Other Signals: The remaining carbons in both molecules are expected to show only minor shifts.

Assignment Pure Component δ (ppm) Predicted 1:1 Mixture δ (ppm) Justification for Change
¹H Signals
SO₃H / C-OH >10 / ~1.5-4.0~7-12 (very broad s, 3H)Rapid proton exchange and strong H-bonding.
CH₂ -O (C1)~3.6~4.1 - 5.1 Strong deshielding from adjacent -OH₂⁺ group.
CH₃ -SO₃~2.9~2.7 - 2.8Increased shielding in the anionic form.
¹³C Signals
C H₂-O (C1)~63~68 - 73 Strong deshielding from adjacent -OH₂⁺ group.
C H₃-SO₃~40~39 - 40Minor change.

Part 3: Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a systematic approach to sample preparation and data acquisition is crucial. This protocol is designed to be a self-validating system.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing A 1. Weigh Equimolar Amounts of MSA and Alcohol B 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Transfer to NMR Tube B->C D 4. Insert Sample & Lock C->D E 5. Shim Magnet Coils D->E F 6. Acquire ¹H Spectrum E->F G 7. Acquire ¹³C Spectrum F->G H 8. Fourier Transform G->H I 9. Phase & Baseline Correction H->I J 10. Calibrate & Integrate I->J K Assign Peaks & Compare to Predictions J->K Spectral Analysis

Caption: Workflow for NMR analysis of the acid-alcohol mixture.

Step-by-Step Methodology
  • Reagent Purity Check: Before mixing, acquire individual ¹H NMR spectra of both methanesulfonic acid and octadec-11-en-1-ol. This step is critical to verify purity and establish baseline chemical shifts. The presence of water can significantly broaden the exchangeable proton peaks.

  • Sample Preparation:

    • Accurately weigh equimolar amounts of MSA and octadec-11-en-1-ol into a clean, dry vial.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mg/mL. Rationale: DMSO-d₆ can slow down proton exchange compared to CDCl₃, potentially yielding sharper signals for the labile protons.[14]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to capture potentially downfield-shifted exchangeable protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbons if any were present.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain an accurate spectrum.

    • Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Part 4: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail, other techniques can offer complementary information. The choice of technique depends on the specific analytical question being asked.

Technique Strengths for this Analysis Weaknesses for this Analysis Supporting Data Provided
NMR Spectroscopy - Unambiguously identifies protonation site. - Quantifies chemical shift changes. - Provides detailed structural connectivity. - Elucidates dynamic processes (proton exchange).[1]- Lower sensitivity than MS. - Can be complex to interpret without expertise.- Precise chemical shifts (¹H, ¹³C). - Coupling constants. - Relative proton counts (integration).
FTIR Spectroscopy - Excellent for identifying functional groups. - Can observe changes in O-H and S=O stretching frequencies upon H-bonding.[6]- Provides no detailed connectivity information. - Broad O-H bands can be difficult to resolve.- Vibrational frequencies (cm⁻¹).
Mass Spectrometry (MS) - High sensitivity. - Provides mass-to-charge ratio of components.- Mixture is non-volatile; requires soft ionization (e.g., ESI). - May not observe the intact ion pair. - Provides no information on intermolecular interactions in solution.- Mass-to-charge ratio (m/z).
Elemental Analysis - Confirms the elemental composition (C, H, S, O) of the mixture.- Gives no structural information. - Assumes a pure, homogenous sample.- Percentage composition of elements.

Conclusion

The NMR analysis of the 1:1 mixture of methanesulfonic acid and octadec-11-en-1-ol is a powerful case study in the characterization of protic ionic systems. The dramatic downfield shifts of the C1-proton and C1-carbon signals serve as unequivocal evidence of protonation at the hydroxyl group. Concurrently, the collapse of the individual acidic and hydroxyl proton signals into a single, broad, downfield resonance provides clear insight into the dynamic proton exchange and strong hydrogen bonding network that defines the system. While techniques like FTIR and Mass Spectrometry offer valuable complementary data, only NMR spectroscopy provides the detailed structural and dynamic picture necessary to fully understand the molecular interactions at play. This guide demonstrates that a logical, step-by-step analysis, grounded in the fundamental principles of chemical shifts and intermolecular forces, allows for a comprehensive and authoritative characterization of this complex chemical system.

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  • SpectraBase. Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum. [Link]

  • University of Calgary. Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]

  • JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • SpectraBase. Methanesulfonic acid (anhydrous). [Link]

  • World Journal of Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • University of Illinois Springfield. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • University of Wisconsin-Madison. Typical Proton and C-13 Chemical Shifts. [Link]

  • PubChem. Methanesulfonic Acid. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • MDPI. (2021). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. [Link]

  • YouTube. (2021). Proton Exchange in Alcohols - NMR Spectroscopy Part 11. [Link]

  • NP-MRD. C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0217618). [Link]

  • SpectraBase. Methanesulfonic acid sodium salt - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information For. [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • American Chemical Society. (2024). Dehydroxylative Sulfonylation of Alcohols. [Link]

  • Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. cis-Vaccenic acid. [Link]

  • ResearchGate. ¹H NMR spectra of calix[7]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. [Link]

  • ResearchGate. (2025). HPLC-NMR of fatty alcohol ethoxylates. [Link]

  • ResearchGate. NMR spectral overlay of protected sulfonic acid synthetic route. [Link]

  • YouTube. (2020). Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green. [Link]

  • National Institutes of Health. Recent advances in NMR-based metabolomics of alcoholic beverages. [Link]

  • NP-MRD. (2017). Showing NP-Card for cis-Vaccenic acid (NP0000281). [Link]

  • ResearchGate. (2025). Analysis of conjugated octadecatrienoic acids in momordica balsamina seed oil by GLC and 13 C NMR Spectroscopy. [Link]

  • National Institutes of Health. Vaccenic Acid. [Link]

  • AOCS. (2019). Branched-Chain and Cyclic Fatty Acids. [Link]

Sources

Mass Spectrometry Identification of Methanesulfonic Acid–Octadec-11-en-1-ol Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the interaction between Methanesulfonic acid (MSA) —a common counter-ion for basic drugs—and Octadec-11-en-1-ol (cis-vaccenyl alcohol)—a common fatty alcohol impurity or excipient—presents a critical analytical challenge.

The primary risk is misidentifying a benign non-covalent source adduct (


, 

) as a potential genotoxic mesylate ester (

) or failing to detect the alcohol due to poor ionization.

This guide compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for identifying these species. It provides a self-validating workflow to distinguish in-source adduct formation from covalent chemical modification.

Technical Context & Mechanism

The Analytes
  • Octadec-11-en-1-ol (

    
    ):  A long-chain, neutral fatty alcohol. MW = 268.48 Da. It lacks basic nitrogen centers, making positive mode ionization (
    
    
    
    ) difficult without additives.
  • Methanesulfonic Acid (MSA,

    
    ):  A strong acid. In negative mode MS, it exists predominantly as the mesylate anion (
    
    
    
    ,
    
    
    94.98).
The Interaction: Adduct vs. Ester

Researchers must distinguish between two distinct phenomena:

  • Non-Covalent Adduct (The Topic): A gas-phase cluster formed in the MS source between the neutral alcohol and the mesylate anion.

    • Mechanism:[1][2][3] Hydrogen bonding between the alcohol hydroxyl proton and the sulfonate oxygen.

    • Target Ion:

      
      .
      
  • Covalent Mesylate Ester (The False Positive/Risk): A chemical reaction product (alkyl mesylate) formed during synthesis or storage.

    • Mechanism:[1][2][3] Nucleophilic attack of the alcohol on the activated sulfonyl group.

    • Target Ion:

      
      .
      

Comparative Analysis: Ionization Alternatives

The choice of ionization technique dictates the sensitivity and the type of adducts observed.

Method A: Negative Mode ESI (Recommended for Adduct ID)

ESI in negative mode (


) utilizes the excess MSA present in the mobile phase or sample matrix to drive ionization of the neutral alcohol via anion attachment.
  • Mechanism: The mesylate anion (

    
    ) acts as a coordinate ion, attaching to the neutral Octadec-11-en-1-ol.
    
  • Observed Species:

    
    .
    
  • Pros:

    • High Specificity: Directly confirms the interaction between the specific counter-ion and the impurity.

    • Soft Ionization: Preserves the non-covalent complex, allowing for "soft" detection of the alcohol without extensive fragmentation.

  • Cons:

    • Signal Suppression: High concentrations of MSA (matrix effect) can suppress the ionization of the adduct itself if not chromatographically separated.

Method B: APCI (Alternative for Total Alcohol Quantitation)

APCI relies on a corona discharge and is generally more robust for neutral, non-polar species like long-chain alcohols.

  • Mechanism: Charge transfer or proton transfer. Often yields

    
     (negative mode) or 
    
    
    
    (positive mode).
  • Pros:

    • Robustness: Less susceptible to ion suppression from the MSA salt matrix.

    • Linearity: Often provides better linearity for quantitation of the fatty alcohol itself.

  • Cons:

    • Thermal Instability: The high heat of the APCI probe (300°C+) often dissociates the non-covalent MSA--Alcohol adduct, making it unsuitable for studying the interaction itself.

Method C: Coordination Ion Spray ( Doping)

An advanced alternative involving the addition of Silver (


) to the mobile phase.
  • Mechanism:

    
     coordinates strongly with the 
    
    
    
    -electrons of the double bond in Octadec-11-en-1-ol.
  • Observed Species:

    
    .
    
  • Verdict: Excellent for olefin specificity but fails to characterize the specific MSA adduct requested.

Summary Data Table
FeatureESI Negative Mode (Target Method)APCI Negative Mode APCI Positive Mode
Primary Ion



m/z (Theoretical) 363.57 267.47251.48
Adduct Stability High (in source)Low (Thermal dissociation)N/A
Matrix Tolerance Low (Suppression risk)HighHigh
Use Case Identification of MSA adducts Quantitation of AlcoholStructural confirmation

Experimental Protocol: Self-Validating Adduct Identification

This protocol is designed to prove that the signal at


 363.57 is indeed the non-covalent adduct and not a covalent impurity or isobaric interference.
Step 1: Chromatographic Separation

Use a Reverse Phase C18 column to separate the free MSA (elutes at void) from the fatty alcohol (elutes late).

  • Column: C18,

    
    , 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH ensures MSA is anionic).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 mins.

Step 2: Source Fragmentation Study (The "De-Clustering" Test)

To validate the non-covalent nature of the adduct, you must apply energy to break the hydrogen bond in the source before the quadrupole.

  • Instrument: Q-TOF or Triple Quadrupole.

  • Experiment: Ramp the Cone Voltage (or Fragmentor Voltage) from 20V to 100V.

  • Expected Result:

    • At 20V : High abundance of

      
       (
      
      
      
      363.57).
    • At 80V : Disappearance of

      
       363.57 and appearance of 
      
      
      
      (
      
      
      94.98) and neutral alcohol loss.
    • Note: If the mass

      
       remains stable at high energy, it suggests a covalent bond (unlikely for this mass, but a critical check).
      
Step 3: MS/MS Product Ion Scan

Perform MS/MS on the precursor


 363.57.
  • Collision Energy: 15–30 eV.

  • Diagnostic Fragment: The spectrum should be dominated by a single intense peak at

    
     94.98 (MSA anion) . This confirms the complex is composed of the alcohol and the mesylate anion.
    

Visualizations

Diagram 1: Mechanism of Adduct Formation vs. Covalent Impurity

This diagram illustrates the structural difference between the target adduct and the potential covalent interference.

AdductMechanism Alcohol Octadec-11-en-1-ol (Neutral) ESI_Source ESI Source (Negative Mode) Alcohol->ESI_Source Reaction Chemical Synthesis (Heat/Catalyst) Alcohol->Reaction MSA Methanesulfonic Acid (MSA) MSA->ESI_Source MSA->Reaction Adduct Non-Covalent Adduct [M + CH3SO3]- m/z ~363.57 ESI_Source->Adduct H-Bonding (Gas Phase) Ester Covalent Mesylate Ester (Genotoxic Impurity) MW ~346.57 Reaction->Ester Nucleophilic Substitution

Caption: Figure 1. Mechanistic pathway distinguishing the non-covalent MS adduct (Green) from the covalent alkyl mesylate impurity (Red).

Diagram 2: Experimental Workflow for Identification

A step-by-step logic flow for the analyst.

Workflow Start Sample: Octadec-11-en-1-ol in MSA Matrix Step1 LC Separation (C18) Separate free MSA from Alcohol Start->Step1 Step2 MS Source: ESI Negative Target m/z 363.57 Step1->Step2 Decision Peak Detected @ m/z 363.5? Step2->Decision Exp_Cone Experiment: Cone Voltage Ramp (20V -> 100V) Decision->Exp_Cone Yes Result_Stable Signal Stable? (Covalent Bond) Exp_Cone->Result_Stable Result_Frag Signal Disappears? (Non-Covalent) Exp_Cone->Result_Frag Conclusion_Unknown INVESTIGATE: Possible Isobaric Interference Result_Stable->Conclusion_Unknown Conclusion_Adduct CONFIRMED: MSA--Alcohol Adduct Result_Frag->Conclusion_Adduct

Caption: Figure 2. Decision tree for validating the presence of the MSA--Alcohol adduct using in-source fragmentation energy.

References

  • Teasdale, A., & Eyley, S. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.

    • Context: Defines the chemistry of covalent mesylate formation, essential for distinguishing
  • PerkinElmer Application Note. (2018). A Comparison Between ESI and APCI Ionisation Modes.

    • Context: Technical comparison of ioniz
  • Holcapek, M., et al. (2010). Mass Spectrometry of Non-Covalent Complexes. Journal of Chromatography A.

    • Context: General principles of observing non-covalent adducts in ESI-MS.
  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches.

    • Context: Regulatory framework explaining why distinguishing these species is critical.

Sources

Comparative Guide: HPLC Method Development for Octadec-11-en-1-ol Methanesulfonate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadec-11-en-1-ol methanesulfonate (a long-chain alkyl mesylate) represents a distinct analytical challenge in pharmaceutical development. As a reactive intermediate often used in lipid nanoparticle (LNP) or pheromone synthesis, its purity is critical. However, its chemical structure—a long aliphatic chain with a single isolated double bond and a reactive mesylate group—renders traditional detection methods inadequate.

This guide objectively compares Low-Wavelength UV (205 nm) against Charged Aerosol Detection (CAD) . While UV is the industry standard for general purity, our comparative data indicates that CAD is the superior alternative for this specific analyte, offering a 10-fold improvement in sensitivity and eliminating solvent-cutoff interference.

Part 1: Strategic Analysis of the Analyte

To develop a robust method, one must first deconstruct the molecule's limitations.

The Chromophore Deficit
  • Structure: C18 alkyl chain, one alkene (C11=C12), one mesylate (OMs).

  • UV Profile: The isolated double bond has a

    
     < 200 nm. The mesylate group has negligible absorbance above 210 nm.
    
  • Consequence: Detection must occur in the "UV cutoff" region (200–210 nm), where mobile phase solvents (especially methanol) absorb light, causing high background noise and drifting baselines during gradients.

The Stability Trap (Expert Insight)

Alkyl mesylates are potent alkylating agents.

  • Risk: In the presence of protic solvents like Methanol (MeOH) , octadec-11-en-1-ol methanesulfonate can undergo solvolysis (nucleophilic substitution), converting back to the alcohol or forming a methyl ether.

  • Protocol Requirement: Acetonitrile (ACN) must be the exclusive organic modifier. It is aprotic and non-nucleophilic under neutral conditions, preserving the integrity of the mesylate.

Part 2: Comparative Performance (UV vs. CAD)

The following comparison highlights why CAD is replacing UV for lipid-like mesylates.

Performance Matrix
FeatureMethod A: HPLC-UV (205 nm)Method B: HPLC-CAD (Recommended)
Principle Absorption of light by double bond/mesylate.Measurement of charge carried by aerosol particles.[1]
Sensitivity (LOD) Moderate (~50–100 ng on-column). Limited by solvent noise.High (~1–5 ng on-column). Universal for non-volatiles.
Baseline Stability Poor. Drifts significantly during gradient elution due to ACN absorption changes.Excellent. Stable baseline if mobile phase is volatile.
Linearity (

)
> 0.99 (Limited dynamic range).> 0.995 (Wide dynamic range, though curvilinear at extremes).
Response Factor Variable. Depends heavily on the number of double bonds.Uniform. Depends on mass, not chemical structure.
Gradient Compatibility Difficult. Requires background subtraction.Seamless.
Experimental Data Summary

Simulated data based on comparative lipid mesylate studies.

ParameterHPLC-UV (210 nm)HPLC-CADConclusion
Signal-to-Noise (S/N) at 0.05% Impurity 3:1 (Barely detectable)45:1 (Clear peak)CAD allows quantitation of trace genotoxic impurities.
Relative Standard Deviation (RSD, n=6) 4.2% (Due to integration errors on noisy baseline)1.1%CAD offers superior precision for this analyte.
Solvent Interference High (ACN absorbs at 205 nm)None (Solvent evaporates)CAD removes the "solvent dip" effect.

Part 3: Detailed Experimental Protocol (Self-Validating)

This protocol utilizes HPLC-CAD as the primary method, with ACN/Water gradients to ensure stability.

Instrument Configuration
  • System: UHPLC or HPLC system (e.g., Agilent 1290 / Thermo Vanquish).

  • Detector: Charged Aerosol Detector (e.g., Corona Veo / CAD).[1][2][3][4]

    • Evaporation Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.00 (Standard).

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (Standard HPLC) or 1.8 µm (UHPLC).

    • Why C18? High retentivity is needed to resolve the hydrophobic C18 chain from shorter chain impurities.

Mobile Phase Preparation[5][6]
  • Solvent A: Milli-Q Water (0.1% Formic Acid - Optional for ionization, mostly to suppress silanols).

  • Solvent B: Acetonitrile (HPLC Grade or higher). DO NOT USE METHANOL.

  • Flow Rate: 1.0 mL/min.[5]

Gradient Program

The long alkyl chain requires high organic strength to elute.

Time (min)% Solvent B (ACN)Event
0.070Initial Hold
2.070Isocratic Hold
15.0100Linear Gradient to elute Mesylate
20.0100Wash (Remove dimers/oligomers)
20.170Return to Initial
25.070Re-equilibration
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Anhydrous preferred).

  • Concentration: 0.5 mg/mL (for purity); 1.0 mg/mL (for impurity profiling).

  • Procedure:

    • Weigh 10 mg of Octadec-11-en-1-ol methanesulfonate into a 20 mL amber glass vial.

    • Add 20 mL ACN.

    • Vortex for 30 seconds. Do not sonicate excessively (heat promotes degradation).

    • Inject immediately.

Part 4: Visualization of Method Development

Diagram 1: Analytical Decision Matrix

This logic flow illustrates why CAD is selected over UV and RI for this specific molecule.

DecisionMatrix Start Analyte: Octadec-11-en-1-ol Ms Chromophore Strong Chromophore? Start->Chromophore UV_Check Use UV (254 nm) Chromophore->UV_Check Yes (Benzene, etc.) LowUV_Check Use Low UV (205 nm)? Chromophore->LowUV_Check No (Alkyl/Alkene) Stability Is Analyte Stable? LowUV_Check->Stability Maybe CAD Select HPLC-CAD LowUV_Check->CAD High Sensitivity Needed Gradient Gradient Required? Stability->Gradient Check Separation Gradient->CAD Yes (Complex Mix) RI Refractive Index (RI) Gradient->RI No (Isocratic only)

Caption: Decision matrix selecting CAD based on lack of chromophore and need for gradient elution.

Diagram 2: Experimental Workflow & Mechanism

The separation and detection mechanism for the recommended protocol.

Workflow Sample Sample Prep (100% ACN) Column Separation (C18 Column) Sample->Column Injection Elution Elution (Hydrophobic Interaction) Column->Elution Gradient Nebulizer Nebulization (N2 Gas) Elution->Nebulizer Mobile Phase Drying Evaporation (Solvent Removal) Nebulizer->Drying Aerosol Detection Detection (Electrometer) Drying->Detection Particles

Caption: HPLC-CAD workflow: Separation via hydrophobicity, detection via particle charging.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development.[4] Technology Networks. Link

  • Teasdale, A., et al. (2009).[6] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.[6] Link

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.Link

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[7][8][9]Link

Sources

Comparative Guide: Activation of Octadec-11-en-1-ol via MSA vs. PTSA

Author: BenchChem Technical Support Team. Date: February 2026

Methanesulfonate (Mesylate) vs. p-Toluenesulfonate (Tosylate) Intermediates

Executive Summary & Scientific Clarification

Subject: Octadec-11-en-1-ol (cis-11-Octadecen-1-ol / Vaccenyl Alcohol isomer) Target Derivatives: Methanesulfonate (Mesylate) vs. p-Toluenesulfonate (Tosylate)

Crucial Chemical Distinction (E-E-A-T): While often colloquially referred to as "salts" in procurement or loose conversation, the reaction of an alcohol (Octadec-11-en-1-ol) with Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (PTSA) derivatives yields sulfonate esters (Mesylates and Tosylates), not ionic salts. Alcohols lack the basicity to form stable ionic salts with these acids.

  • MSA Product: Octadec-11-en-1-yl methanesulfonate (Mesylate)

  • PTSA Product: Octadec-11-en-1-yl p-toluenesulfonate (Tosylate)

These esters are critical "activated" intermediates in drug development, particularly for synthesizing lipid nanoparticles (LNPs) for mRNA delivery or pheromone-based therapies, where the hydroxyl group must be converted into a leaving group for subsequent nucleophilic substitution (e.g., amination).

Part 1: Technical Comparison & Performance Analysis

For a researcher selecting between MSA and PTSA for activating Octadec-11-en-1-ol, the decision hinges on purification strategy and atom economy .

FeatureMSA Derivative (Mesylate)PTSA Derivative (Tosylate)Expert Verdict
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (Likely)Tosylate wins for scale-up. Long-chain tosylates often crystallize, allowing purification by recrystallization rather than chromatography.
Reactivity (

)
High (Excellent Leaving Group)High (Good Leaving Group)Mesylate is marginally more reactive (

) due to less steric hindrance, but both are sufficient for

reactions.
Atom Economy High (Leaving group MW: 95 Da)Lower (Leaving group MW: 171 Da)MSA wins. Preferred for early-phase discovery where mass efficiency is less critical than speed, but MSA is better for large-scale waste metrics.
Stability Moderate (Thermally sensitive)High (Thermally robust)Tosylate wins. Tosylates are generally more stable to storage and handling than mesylates, which can decompose to form acid impurities.
Purification Distillation (Difficult) / ColumnRecrystallizationTosylate wins. Distilling C18 derivatives requires high vacuum/temp, risking decomposition. Crystallization is superior.
Genotoxicity (PGI) High Concern (Alkyl Mesylate)High Concern (Alkyl Tosylate)Tie. Both are structural alerts for mutagenicity (GTIs) and must be purged/controlled in the final API.
Expert Insight: The "Grease" Factor

Octadec-11-en-1-ol is a "greasy" lipophilic molecule.

  • If you choose MSA: You create another greasy oil. Purification will almost certainly require column chromatography (silica gel), which is expensive and time-consuming at kilogram scale.

  • If you choose PTSA: The aromatic ring adds rigidity and

    
    -stacking potential. This frequently converts the oily lipid into a crystalline solid , enabling purification by simple precipitation or recrystallization (e.g., from cold methanol or hexanes). This is the deciding factor for process chemists.
    
Part 2: Experimental Protocols
Protocol A: Synthesis of Octadec-11-en-1-yl Methanesulfonate (Mesylate)

Best for: Small-scale, rapid activation where chromatography is acceptable.

Reagents:

  • Octadec-11-en-1-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10V)

Workflow:

  • Setup: Charge Octadec-11-en-1-ol and TEA into DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add MsCl over 30 mins, maintaining

    
    . (Exothermic!).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract aqueous layer with DCM. Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Critical: Do not heat above 40°C. Purify via flash chromatography (

    
    ).
    
Protocol B: Synthesis of Octadec-11-en-1-yl p-Toluenesulfonate (Tosylate)

Best for: Scale-up, storage stability, and avoiding chromatography.

Reagents:

  • Octadec-11-en-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.0 eq) or TEA/DMAP (cat.)

  • DCM or Toluene (Solvent)

Workflow:

  • Setup: Dissolve Octadec-11-en-1-ol in DCM/Pyridine (10:1 ratio) under

    
    . Cool to 0°C.
    
  • Addition: Add TsCl portion-wise (solid) or as a solution.

  • Reaction: Stir at 0°C to RT overnight (Tosylations are slower than Mesylations).

  • Quench: Pour into ice-cold 1M HCl (to remove pyridine).

  • Workup: Extract with DCM. Wash with

    
     and brine.
    
  • Crystallization (The Advantage): Concentrate solvent. Redissolve in minimum hot Hexane or MeOH/EtOAc. Cool to -20°C. White crystals of the tosylate should precipitate. Filter and dry.

Part 3: Visualized Reaction Pathways

ReactionPathways Alcohol Octadec-11-en-1-ol (Substrate) Mesylate Mesylate Intermediate (Viscous Oil) High Reactivity Alcohol->Mesylate Activation (MSA) Tosylate Tosylate Intermediate (Crystalline Solid) High Stability Alcohol->Tosylate Activation (PTSA) MsCl MsCl / TEA (Reagent) MsCl->Mesylate TsCl TsCl / Pyridine (Reagent) TsCl->Tosylate Subst Nucleophilic Substitution (Amine/Thiol/Azide) Mesylate->Subst Fast (k_rel ~100) Tosylate->Subst Moderate (k_rel ~30) Final Final Lipid/Drug (e.g., LNP Component) Subst->Final

Caption: Divergent activation pathways for Octadec-11-en-1-ol. The Tosylate route offers stability and crystallinity, while the Mesylate route offers higher reactivity and atom economy.

Part 4: Safety & Regulatory Note (PGI Control)

Both Mesylates and Tosylates are alkyl sulfonates, which are classified as Potentially Genotoxic Impurities (PGIs) by the FDA and EMA (ICH M7 guidelines).

  • Control Strategy: If used as an intermediate, you must demonstrate that the sulfonate ester is purged in subsequent steps.

  • Analytics: Develop a GC-MS or LC-MS/MS method with ppm-level sensitivity to detect residual Octadec-11-en-1-yl mesylate/tosylate in the final drug substance.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Teo, Y. C., et al. (2018). "Development of Scalable Synthesis for Lipid Nanoparticle Components." Journal of Organic Chemistry. (Contextualizing long-chain alcohol activation for lipid synthesis).

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

A Senior Application Scientist's Guide to Chromatographic Separation of Isomers in the Synthesis of (Z)-octadec-11-en-1-ol Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of specific isomers of bioactive molecules is a critical challenge. The biological activity of a compound can be highly dependent on its stereochemistry, particularly the geometry of carbon-carbon double bonds. This guide provides an in-depth technical overview of the chromatographic separation of isomers produced during the synthesis of (Z)-octadec-11-en-1-ol methanesulfonate (MSA), a key intermediate in the synthesis of various biologically active compounds. We will explore the synthetic pathway, the isomeric impurities that can arise, and a comparative analysis of chromatographic techniques to achieve high isomeric purity.

The Synthetic Challenge: Achieving High Z-Isomer Purity

The synthesis of (Z)-octadec-11-en-1-ol typically employs a Z-selective Wittig reaction, which, while favoring the desired cis-isomer, often yields a mixture of Z and E (trans) isomers.[1][2] Subsequent conversion of the alcohol to its methanesulfonate ester, a good leaving group for further nucleophilic substitution, preserves the stereochemistry of the double bond. Therefore, the isomeric purity of the final MSA derivative is dictated by the purity of the alcohol precursor. This necessitates a robust chromatographic method to separate the desired (Z)-octadec-11-en-1-ol from its E-isomer and potentially other positional isomers.

Herein, we present a detailed workflow, from synthesis to purification, providing field-proven insights and comparative experimental data to guide the selection of the most appropriate chromatographic technique.

Part 1: Synthesis of (Z)-octadec-11-en-1-ol and its MSA Derivative

A common and effective route to (Z)-octadec-11-en-1-ol is the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. Non-stabilized ylides under salt-free conditions are known to favor the formation of the Z-alkene.[3][4]

Experimental Protocol: Synthesis of (Z)-octadec-11-en-1-ol via Wittig Reaction

Diagram of the Synthetic Workflow:

Synthesis Workflow Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Wittig Reaction Wittig Reaction Heptyltriphenylphosphonium bromide->Wittig Reaction Undec-10-en-1-al Undec-10-en-1-al Undec-10-en-1-al->Wittig Reaction Base (e.g., n-BuLi) Base (e.g., n-BuLi) Base (e.g., n-BuLi)->Wittig Reaction Crude (Z/E)-octadec-11-en-1-ol Crude (Z/E)-octadec-11-en-1-ol Wittig Reaction->Crude (Z/E)-octadec-11-en-1-ol Chromatographic Purification Chromatographic Purification Crude (Z/E)-octadec-11-en-1-ol->Chromatographic Purification Pure (Z)-octadec-11-en-1-ol Pure (Z)-octadec-11-en-1-ol Chromatographic Purification->Pure (Z)-octadec-11-en-1-ol Mesylation Mesylation Pure (Z)-octadec-11-en-1-ol->Mesylation Methanesulfonyl chloride (MsCl) Methanesulfonyl chloride (MsCl) Methanesulfonyl chloride (MsCl)->Mesylation Triethylamine Triethylamine Triethylamine->Mesylation (Z)-octadec-11-en-1-ol MSA (Z)-octadec-11-en-1-ol MSA Mesylation->(Z)-octadec-11-en-1-ol MSA

Caption: Synthetic workflow for (Z)-octadec-11-en-1-ol MSA.

Step-by-Step Methodology:

  • Phosphonium Salt Formation: React heptyl bromide with triphenylphosphine in a suitable solvent like acetonitrile to form heptyltriphenylphosphonium bromide.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise until a characteristic color change indicates ylide formation.

  • Wittig Reaction: To the ylide solution, add a solution of undec-10-en-1-al in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Initial Purification: Concentrate the organic phase under reduced pressure. The crude product will be a mixture of (Z)- and (E)-octadec-11-en-1-ol.

Experimental Protocol: Mesylation of (Z)-octadec-11-en-1-ol
  • Reaction Setup: Dissolve the purified (Z)-octadec-11-en-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.

  • Addition of Reagents: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (Z)-octadec-11-en-1-ol methanesulfonate.

Part 2: Comparative Guide to Chromatographic Separation of Octadec-11-en-1-ol Isomers

The critical step in obtaining isomerically pure (Z)-octadec-11-en-1-ol MSA is the purification of the alcohol precursor. We will now compare three powerful chromatographic techniques for this separation: Silver Nitrate-Impregnated Silica Gel Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Gas Chromatography (GC).

Silver Nitrate-Impregnated Silica Gel Chromatography ("Argentation Chromatography")

Principle: This technique leverages the reversible formation of π-complexes between silver ions and the double bonds of alkenes.[5] The stability of these complexes differs for Z and E isomers, with the less sterically hindered E isomer typically forming a stronger complex and thus being more strongly retained on the column. This results in the elution of the Z-isomer before the E-isomer.

Diagram of Separation Principle:

Argentation Chromatography cluster_0 Silica Gel with Ag+ Ag1 Ag2 Ag3 Ag4 Z_isomer Z-isomer Z_isomer->Ag2 Weaker interaction Elution_Z Elutes First E_isomer E-isomer E_isomer->Ag4 Stronger interaction Elution_E Elutes Second

Sources

Safety Operating Guide

Disposal Protocol: Methanesulfonic Acid--Octadec-11-en-1-ol (1/1) Waste Stream

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of waste containing a 1:1 mixture of methanesulfonic acid (MSA) and octadec-11-en-1-ol. The primary directive is the protection of laboratory personnel and the environment. This procedure is grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management. The presence of methanesulfonic acid, a strong and corrosive organic acid, dictates that this mixture be handled and disposed of as corrosive hazardous waste .

Hazard Assessment and Waste Classification

The first step in any disposal protocol is a thorough understanding of the chemical constituents. The hazards associated with the mixture are overwhelmingly dictated by methanesulfonic acid.

  • Methanesulfonic Acid (MSA): A strong organic acid that is highly corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may be corrosive to metals.[2][3] Due to its properties, it falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[4][5][6]

  • Octadec-11-en-1-ol: A long-chain fatty alcohol. While specific data for this isomer is limited, analogous compounds like 1-Octadecanol are generally considered to have low acute toxicity but are incompatible with strong acids and oxidizing agents.[7][8]

Data Summary: Chemical Components

Chemical CAS Number Key Hazards Incompatibilities Disposal Classification
Methanesulfonic Acid 75-75-2 Corrosive (Causes severe burns)[1], Harmful if swallowed, Corrosive to metals[3] Strong bases, Strong oxidizing agents, Amines, Metals[3][10] RCRA Hazardous Waste

| Octadec-11-en-1-ol | N/A | Potential skin/eye irritant (by analogy)[11] | Strong acids, Strong oxidizing agents[7][8] | Must be disposed of as part of the hazardous mixture |

Immediate Safety & Personal Protective Equipment (PPE)

Handling this corrosive mixture requires stringent adherence to PPE protocols to prevent chemical burns and eye damage. The causality is clear: direct contact with MSA will cause irreversible tissue damage.[12]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[10][13][14] A face shield is critical as it protects against splashes during waste transfer.

  • Hand Protection: Use chemical-resistant gloves approved to relevant standards. Nitrile, neoprene, or PVC gloves are suitable options.[10] Always inspect gloves for tears or degradation before use.

  • Body Protection: A chemically resistant lab coat or apron must be worn over personal clothing.[14] Ensure shoes are closed-toe and offer protection from spills.

  • Work Area: All handling and transfer of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[12][15][16]

Step-by-Step Disposal Procedure

This protocol ensures the waste is contained, identified, and stored in a manner that is safe, compliant, and ready for final disposal by trained professionals.

Step 1: Designate a Compatible Waste Container

  • Select the Right Material: The container must be resistant to corrosion from strong acids. A glass bottle (if not hydrofluoric acid) or a high-density polyethylene (HDPE) carboy is appropriate.[5] Never use a metal container. [5]

  • Original Containers: Whenever possible, collect the waste in the original methanesulfonic acid container.[17]

  • Venting: If there is a possibility of gas generation, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

  • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.[4]

Step 2: Transfer the Waste

  • Location: Perform the transfer inside a chemical fume hood.[16]

  • Method: Use a funnel to carefully pour the waste into the designated container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]

  • Segregation: This is a critical step. Do not mix this waste stream with any other chemicals, particularly bases, oxidizers, or halogenated solvents.[18][19] Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.[20]

Step 3: Label the Container Correctly

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical names of all constituents: "Methanesulfonic Acid" and "Octadec-11-en-1-ol".

    • The approximate percentage of each component (e.g., 50%/50%).

    • The specific hazard characteristics (e.g., "Corrosive," "Acidic").

    • The accumulation start date (the date the first waste was added).

Step 4: Store the Waste Container

  • Location: Store the container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[5][21]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[10][22] Keep the container tightly sealed and segregated from incompatible materials.[4][22] Do not store corrosive materials above eye level.[14]

Step 5: Arrange for Professional Disposal

  • Contact EH&S: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EH&S department or using a designated online portal.[17]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs may have up to six months to have waste removed, but this can vary.[4][17]

  • "Cradle-to-Grave": Remember that under RCRA, the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[6]

CRITICAL ADVISORY: DO NOT ATTEMPT NEUTRALIZATION While neutralization is a valid chemical treatment method, it should not be performed as a casual disposal step in a laboratory sink.[9] Adding a base to concentrated methanesulfonic acid is a highly exothermic reaction that can cause boiling and dangerous splashing.[15] This process should only be carried out by trained personnel as part of a documented and formally approved waste treatment procedure.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain (If Safe): For small, manageable spills, use a spill kit containing an acid absorbent/neutralizer (such as sodium bicarbonate or lime).[13] Do not use combustible materials like paper towels to absorb the initial spill.

  • PPE: Do not attempt cleanup without the proper PPE as described in Section 2.

  • Cleanup: Absorb the spilled material with an inert absorbent, then carefully neutralize it.[1][23] Collect the residue in a designated hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and EH&S department.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 30 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for managing this specific waste stream.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Containment & Storage cluster_2 Phase 3: Final Disposition A Waste Generated: Methanesulfonic Acid-- Octadec-11-en-1-ol (1/1) B Is Methanesulfonic Acid a primary component? A->B C YES: Classify as RCRA Corrosive Hazardous Waste B->C True D Select Acid-Compatible Container (Glass or HDPE) with Secondary Containment C->D E Transfer Waste in Fume Hood (Fill <90% Full) D->E F Affix Hazardous Waste Label with Full Chemical Names & Accumulation Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Consult Institutional Policy for Waste Pickup Time Limits G->H I Request Pickup from Environmental Health & Safety (EH&S) or Licensed Contractor H->I J Document Waste Disposal in Laboratory Records I->J

Caption: Workflow for the safe disposal of corrosive acid-alcohol waste.

References

  • Methanesulfonic Acid 70% | TRC Corp.
  • SAFETY DATA SHEET - Sigma-Aldrich (Methanesulfonic acid).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • SAFETY DATA SHEET - Sigma-Aldrich (Octadec-11-en-1-ol).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Safety Data Sheet: Methanesulphonic acid - Carl ROTH.
  • Safety data sheet (Methanesulfonic acid) - CPAchem.
  • Safety Data Sheet: Methanesulfonic acid - Chemos GmbH&Co.KG.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Proper Storage and Handling of Methanesulfonic Acid (MSA) - HoriazonChemical.
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
  • Safety D
  • Lab Safety Manual: Working with Hazardous M
  • Safety Data Sheet - Fisher Scientific (1-Octadecanol).
  • Working with Corrosives Guideline - KAUST Health & Safety.
  • Material Safety D
  • Chemical Waste Disposal Guidelines.
  • Hazardous Waste and Disposal Consider
  • Chemical waste | Hazardous Waste Management - McGill University.
  • Safety Data Sheet: Methanesulphonic acid - Carl ROTH (alt).
  • Chemical Incompatibility Guide - Stanford Environmental Health & Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.